Product packaging for Flumorph(Cat. No.:CAS No. 211867-47-9)

Flumorph

货号: B1672888
CAS 编号: 211867-47-9
分子量: 371.4 g/mol
InChI 键: BKBSMMUEEAWFRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fungicides, Industrial;  similar to dimethomorph

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22FNO4 B1672888 Flumorph CAS No. 211867-47-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSMMUEEAWFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058018
Record name Flumorph
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URL https://comptox.epa.gov/dashboard/DTXSID5058018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211867-47-9
Record name Flumorph
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211867-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumorph
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMORPH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4LX5WS5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flumorph Fungicide: A Technical Guide to its Mechanism of Action on Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumorph is a carboxylic acid amide (CAA) fungicide that has demonstrated significant efficacy in controlling diseases caused by oomycetes, a group of destructive plant pathogens.[1][2][3][4] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The guide also traces the scientific community's evolving understanding of this compound's primary target, from initial hypotheses to the current consensus.

Mechanism of Action: From Cytoskeleton Disruption to Cell Wall Synthesis Inhibition

Early Hypothesis: Disruption of the Actin Cytoskeleton

Initial investigations into the mode of action of this compound pointed towards the disruption of the F-actin cytoskeleton as the primary mechanism. Treatment of oomycetes like Phytophthora melonis with this compound resulted in significant morphological changes, including the development of a "beaded" appearance in hyphae and a disruption of tip growth.[5][6][7][8] These alterations in polar growth were linked to a disorganized F-actin network, as visualized by fluorescein isothiocyanate (FITC)-phalloidin staining.[5][6][8] The hypothesis was that by directly or indirectly disrupting F-actin organization, this compound impaired the polar deposition of newly synthesized cell wall materials.[5][6][7]

Current Understanding: Inhibition of Cellulose Synthase

More recent and detailed studies have refined our understanding of this compound's mechanism of action, identifying cellulose synthase as its primary target. This compound belongs to the carboxylic acid amide (CAA) group of fungicides, which are now known to act by inhibiting cellulose synthase.[2][9] Specifically, the target is the cellulose synthase 3 (CesA3) enzyme.[10][11] This inhibition of cellulose synthesis directly explains the observed effects on cell wall integrity.

The disruption of the actin cytoskeleton is now considered a secondary, downstream effect of the primary action on cell wall synthesis. By weakening the cell wall, this compound treatment leads to a loss of turgor pressure control at the growing hyphal tip, resulting in swelling and eventual bursting.[1][12] This model is supported by studies showing that this compound does not directly depolymerize actin filaments in the same manner as known actin-disrupting agents.

The development of resistance to CAA fungicides in oomycetes has been linked to point mutations in the CesA3 gene, further solidifying its role as the primary target.[9][11][13]

The following diagram illustrates the proposed mechanism of action of this compound on oomycetes.

Flumorph_Mechanism This compound This compound CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Cellulose_Synthase_Complex Cellulose Synthase Complex CesA3->Cellulose_Synthase_Complex Component of Cellulose_Synthesis Cellulose Synthesis Cellulose_Synthase_Complex->Cellulose_Synthesis Cell_Wall_Integrity Cell Wall Integrity Cellulose_Synthesis->Cell_Wall_Integrity Maintains Hyphal_Swelling Hyphal Tip Swelling Polar_Growth Polar Hyphal Growth Cell_Wall_Integrity->Polar_Growth Cell_Wall_Integrity->Hyphal_Swelling Loss of Actin_Disorganization Actin Cytoskeleton Disorganization (Secondary Effect) Polar_Growth->Actin_Disorganization Disruption leads to Cell_Lysis Cell Lysis / Bursting Hyphal_Swelling->Cell_Lysis

Caption: Proposed mechanism of action of this compound on oomycetes.

Quantitative Efficacy Data

The efficacy of this compound and other CAA fungicides has been quantified against various oomycete species. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of the mycelial growth.

FungicideOomycete SpeciesEC50 (µg/mL)Reference(s)
This compoundPhytophthora sojaeVaries by isolate sensitivity[13]
MandipropamidPhytophthora capsici0.001 - 0.037[14]
DimethomorphPhytophthora capsici0.059 - 0.100[14]
DimethomorphPhytophthora cactorumSignificant mycelial growth inhibition[15]

Experimental Protocols

The investigation into the mechanism of action of this compound has relied on a variety of established experimental techniques. The following diagram outlines a general workflow for such an investigation.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_cellular Cellular Analysis cluster_molecular Molecular Target Identification Phenotypic_Assay Fungicide Sensitivity Assay (Mycelial Growth Inhibition) Morphological_Analysis Microscopic Observation of Morphological Changes Phenotypic_Assay->Morphological_Analysis Observe significant inhibition Cell_Wall_Staining Calcofluor White Staining (Cell Wall Visualization) Morphological_Analysis->Cell_Wall_Staining Observe cell wall abnormalities Actin_Staining FITC-Phalloidin Staining (F-Actin Visualization) Morphological_Analysis->Actin_Staining Observe cytoskeletal changes Resistance_Induction Generation of Resistant Mutants Cell_Wall_Staining->Resistance_Induction Hypothesize cell wall synthesis inhibition Gene_Sequencing Sequencing of Candidate Target Genes (e.g., CesA3) Resistance_Induction->Gene_Sequencing Select for resistance Target_Validation Target Validation (e.g., Gene Knockout/Expression) Gene_Sequencing->Target_Validation Identify mutations

Caption: Experimental workflow for investigating fungicide mechanism of action.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition on Amended Agar)

This protocol determines the EC50 value of a fungicide against a specific oomycete.

  • Prepare fungicide stock solutions: Dissolve the fungicide in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Prepare amended agar medium: Autoclave the desired growth medium (e.g., V8 juice agar) and cool it to 50-60°C. Add the fungicide stock solution to the molten agar to achieve a range of final concentrations. Pour the amended agar into Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing oomycete culture onto the center of each amended agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific oomycete species in the dark.

  • Data collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control (no fungicide) plate has reached a sufficient size.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[12][16][17][18][19]

Calcofluor White Staining for Cell Wall Visualization

This method is used to visualize the cell wall of oomycetes and observe any abnormalities in its structure or deposition.

  • Sample preparation: Grow the oomycete in liquid culture or on agar plates, with and without the test fungicide.

  • Staining:

    • Place a small amount of mycelium on a clean microscope slide.

    • Add one drop of 10% potassium hydroxide (KOH) to the mycelium (this helps to clear the cytoplasm).

    • Add one drop of Calcofluor White stain.

    • Place a coverslip over the sample and allow it to stand for 1-2 minutes.

  • Visualization: Observe the sample under a fluorescence microscope with a UV excitation filter. The cellulose in the cell walls will fluoresce brightly.[8][20][21]

FITC-Phalloidin Staining for F-Actin Visualization

This protocol allows for the visualization of the F-actin cytoskeleton.

  • Fixation: Fix the oomycete mycelium with a freshly prepared solution of 3.7% formaldehyde in a stabilization buffer for 30-60 minutes.

  • Permeabilization: Wash the fixed mycelium with the stabilization buffer and then permeabilize the cells with acetone at -20°C for 5 minutes.

  • Staining:

    • Wash the permeabilized mycelium with buffer.

    • Incubate the mycelium with a solution of FITC-conjugated phalloidin (typically 5 µL of a methanolic stock solution in 200 µL of buffer) for 20-30 minutes in the dark.

  • Mounting and Visualization: Wash the stained mycelium, mount it on a microscope slide, and observe it using a fluorescence microscope with the appropriate filter set for FITC.[22][23][24]

Conclusion

The mechanism of action of the fungicide this compound on oomycetes is now understood to be the inhibition of cellulose synthase, specifically the CesA3 enzyme. This leads to a disruption of cell wall synthesis and integrity, causing hyphal swelling and lysis. While early research suggested a direct effect on the actin cytoskeleton, this is now considered a secondary consequence of the primary impact on the cell wall. This detailed understanding of this compound's mode of action is crucial for the effective and sustainable use of this important fungicide in controlling oomycete-related plant diseases and for the development of new fungicidal compounds.

References

Biophysical Properties of Flumorph in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the key biophysical properties of the fungicide Flumorph in aqueous environments. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes available data on this compound's solubility, partitioning behavior, and stability under various environmental conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways and analytical workflows are presented to facilitate a comprehensive understanding of its aqueous behavior.

Physicochemical and Biophysical Data

The behavior of this compound in an aqueous system is governed by several key physicochemical properties. These parameters are critical for predicting its environmental fate, transport, and potential for bioaccumulation.

Water Solubility

This compound is characterized by its poor water solubility, a factor that influences its formulation and environmental mobility.[1] The presence of cyclodextrins, such as β-cyclodextrin (β-CD), has been shown to significantly enhance its solubility in water.[1]

Table 1: Solubility of this compound in Aqueous Solutions

ParameterValueConditionsSource
Water Solubility0.79 mMStandard conditions[1]
Water Solubility with 6 mM β-CD2.39 mMPresence of β-cyclodextrin[1]
Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. A Log P value of 2.2 indicates that this compound has a moderate affinity for fatty or non-polar environments compared to water, suggesting a potential for bioaccumulation.[2]

Table 2: Octanol-Water Partition Coefficient of this compound

ParameterValueConditionsSource
Log P2.2pH 7, 20°C[2]

Stability in Aqueous Solutions

The stability of this compound in water is primarily influenced by its susceptibility to hydrolysis and photolysis. These degradation processes are crucial determinants of its persistence in aquatic ecosystems.

Hydrolytic Stability

This compound is exceptionally stable to hydrolysis in aqueous buffer solutions across different pH values and in natural waters when kept in the dark.[3][4] Studies have shown no significant degradation under various dark conditions, indicating that hydrolysis is not a major dissipation pathway for this compound.[3][4]

Table 3: Hydrolytic Degradation of this compound

pH RangeTemperatureHalf-life (DT₅₀)Source
Various25 ± 2°CStable (No degradation observed)[2][3][4]
Photolytic Degradation

In contrast to its hydrolytic stability, this compound is susceptible to photodegradation. The rate of photolysis is significantly faster under UV light compared to natural sunlight.[3][5][6] The degradation process follows first-order kinetics.[3][5][6] During photolysis, the Z-isomer of this compound can convert to the E-isomer.[3][5] The presence of photosensitizers, such as hydrogen peroxide (H₂O₂) and riboflavin, can accelerate the photolysis of this compound in natural sunlight.[3][5]

Table 4: Photodegradation of this compound in Aqueous Solutions

Light SourceMediumHalf-life (t₁/₂)NotesSource
UV RadiationDistilled & Buffer Solutions36.5 - 64.2 minutesRapid degradation observed.[3][5][6]
Natural SunlightDistilled & Buffer Solutions36.3 - 73.1 daysSlower degradation compared to UV.[3][5][6]
Natural SunlightWith H₂O₂ or Riboflavin0.048 - 18.34 daysPhotosensitizers enhance degradation.[3]

Experimental Protocols and Methodologies

The determination of this compound's biophysical properties and its quantification in environmental samples involve precise analytical techniques.

Analysis of this compound Degradation

The kinetics of this compound's photodecomposition are typically determined using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[3][5] The identification of its photoproducts is carried out using HPLC coupled with Mass Spectrometry (MS), often with an electrospray ionization (ESI) source in positive mode.[3][5]

One major photoproduct identified under UV light is (E or Z)-3-(3, 4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-acrylamide.[3][5]

Residue Analysis in Environmental Samples

A common workflow for determining this compound residues in samples like vegetables, soil, and water involves sample extraction followed by a cleanup step and subsequent chromatographic analysis.

  • Extraction : Analytes are extracted from the sample matrix using solvents such as acetonitrile or ethyl acetate.[7][8]

  • Cleanup : Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup to remove interfering substances.[7][8][9] Cartridges such as Oasis HLB, Primary Secondary Amine (PSA), or octadecylsilyl (C18) are employed for this purpose.[7][8][9]

  • Quantification : The cleaned and concentrated extracts are analyzed by reversed-phase HPLC with UV detection or, for higher sensitivity and selectivity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to the study of this compound in aqueous solutions.

Workflow for this compound Photodegradation Analysis cluster_prep Sample Preparation cluster_analysis Chemical Analysis cluster_results Data Interpretation A This compound in Aqueous Solution (Distilled Water, Buffers, Natural Water) B Exposure to Light Source (UV Lamp or Natural Sunlight) A->B C Sampling at Predetermined Intervals B->C D Quantification of this compound Isomers (HPLC-DAD) C->D E Identification of Photoproducts (HPLC-MS) C->E F Determination of Degradation Kinetics (First-Order Model) D->F G Elucidation of Degradation Pathway E->G

Caption: Experimental workflow for this compound photodegradation studies.

Factors Influencing this compound Stability in Aqueous Systems cluster_photolysis Photolysis (Major Pathway) cluster_hydrolysis Hydrolysis (Minor Pathway) center This compound in Aqueous Solution A Light Exposure (Sunlight / UV) B Direct Photolysis A->B C Indirect Photolysis A->C B->center Degradation C->center Accelerated Degradation D Photosensitizers (H₂O₂, Riboflavin) D->C E pH and Temperature F Negligible Degradation (Highly Stable) E->F F->center No Significant Effect

Caption: Factors affecting this compound's stability in water.

Analytical Workflow for this compound Residue Determination A 1. Sample Collection (e.g., Water, Soil, Vegetables) B 2. Solvent Extraction (Acetonitrile or Ethyl Acetate) A->B C 3. Solid-Phase Extraction (SPE) Cleanup (C18 or PSA Cartridge) B->C D 4. Elution and Concentration C->D E 5. Instrumental Analysis (HPLC-UV or LC-MS/MS) D->E F 6. Data Quantification and Confirmation E->F

Caption: General workflow for this compound residue analysis.

References

Methodological & Application

Application of Flumorph in Elucidating Cytoskeletal Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Flumorph is a fungicide developed to combat oomycete pathogens.[1] Its mode of action has been a subject of investigation, with a particular focus on its effects on the actin cytoskeleton. These notes provide an overview of its application in studying cytoskeletal dynamics, highlighting key findings and divergent observations that warrant further investigation.

Primary Observations and Divergent Findings:

Initial hypotheses suggested that this compound's fungicidal activity stemmed from its ability to directly target and disrupt the actin cytoskeleton.[2][3][4] However, subsequent research has presented conflicting evidence, leading to a nuanced understanding of its effects.

Evidence for Indirect Effects on the Actin Cytoskeleton:

Studies utilizing live-cell imaging with Lifeact-eGFP in Phytophthora infestans have shown that this compound does not cause depolymerization of actin filaments in the manner of well-characterized actin-disrupting agents like Latrunculin B.[2][3][4] Instead, its application leads to distinct morphological and organizational changes:

  • Low Concentrations: Induce hyphal tip swelling and an accumulation of actin plaques at the apex. This phenotype is characteristic of hyphae that have ceased to grow.[1][2][4][5]

  • High Concentrations: Result in more pronounced swelling and an increased incidence of hyphal bursting, suggesting a loss of cell wall integrity.[1][2][4][5]

Evidence for Direct or Indirect Disruption of F-Actin:

In contrast, research on Phytophthora melonis using FITC-phalloidin staining of fixed cells has indicated a more direct disruption of F-actin organization.[6][7][8] Key findings from these studies include:

  • Morphological Changes: Treatment with this compound leads to a characteristic "beaded" or periodic swelling along the hyphae.[6][7]

  • Disruption of Polarity: It impairs polar growth and disrupts the polarized deposition of new cell wall material.[6][7]

  • F-Actin Disorganization: The observed morphological changes are correlated with a disruption of the normal organization of F-actin filaments.[6][7]

  • Organelle Disorganization: The disruption of the actin cytoskeleton is also associated with disorganized organelles.[6][8]

These findings suggest that this compound may, directly or indirectly, interfere with the organization of the F-actin cytoskeleton, leading to the observed defects in cell growth and morphology.[6][7][8]

Applications in Research and Drug Development:

The divergent findings on this compound's mechanism of action make it a valuable tool for studying several aspects of oomycete biology and for drug development:

  • Investigating Cytoskeletal Regulation: The different responses observed in P. infestans and P. melonis provide an opportunity to explore the species-specific regulation of the actin cytoskeleton and its role in hyphal growth and morphogenesis.

  • Elucidating Drug Mechanisms: The contrasting results highlight the importance of using multiple experimental approaches (live-cell imaging vs. fixed-cell staining) to characterize the mode of action of a compound.

  • Identifying Novel Drug Targets: The evidence suggesting that this compound's primary target may not be actin opens up avenues for identifying new, oomycete-specific targets for fungicide development.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

Table 1: Effective Concentrations of this compound

OrganismConcentrationObserved EffectReference
Phytophthora infestans0.75 µg/mLHyphal tip swelling, accumulation of actin plaques[1][2]
Phytophthora infestans1.0 µg/mLRapid hyphal tip swelling[1]
Phytophthora infestans1.5 µg/mLHyphal bursting[1]
Phytophthora melonis25 mg/LComplete inhibition of colony growth, "beaded" hyphal morphology[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics in Phytophthora infestans using Lifeact-eGFP

This protocol is adapted from studies observing the real-time effects of this compound on the actin cytoskeleton.[1][2]

Materials:

  • P. infestans strain expressing Lifeact-eGFP

  • Rye Sucrose Agar (RSA) medium

  • This compound stock solution (1 mg/mL in methanol)

  • Latrunculin B (LatB) stock solution (as a control for actin depolymerization)

  • Microscopy-grade glass-bottom dishes

  • Confocal or spinning disk microscope equipped for live-cell imaging

Procedure:

  • Culture Preparation: Grow the P. infestans Lifeact-eGFP strain on RSA medium.

  • Sample Mounting: Excise a small agar block containing actively growing hyphae and place it in a glass-bottom dish with liquid rye sucrose medium.

  • Microscopy Setup: Mount the dish on the microscope stage. Use appropriate laser lines and filters for eGFP imaging.

  • Baseline Imaging: Acquire time-lapse images of untreated, growing hyphae to establish baseline actin dynamics.

  • This compound Treatment: Add this compound to the medium to achieve the desired final concentration (e.g., 0.75 µg/mL).

  • Post-Treatment Imaging: Immediately begin acquiring time-lapse images to observe the dynamic changes in actin organization, hyphal morphology, and growth.

  • Control Experiment: In a separate experiment, treat hyphae with Latrunculin B to compare the effects with a known actin-depolymerizing agent.

  • Data Analysis: Analyze the images to quantify changes in hyphal growth rate, tip morphology, and the distribution and organization of Lifeact-eGFP labeled actin structures.

Protocol 2: Staining of F-Actin in Phytophthora melonis with FITC-Phalloidin

This protocol is based on the methodology used to demonstrate F-actin disruption in P. melonis.[6][7]

Materials:

  • P. melonis culture

  • This compound stock solution

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • FITC-conjugated phalloidin

  • Mounting medium with an anti-fade reagent

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Treatment: Grow P. melonis in liquid culture. Add this compound to the desired final concentration (e.g., 25 mg/L) and incubate for the desired duration.

  • Fixation: Harvest the hyphae and fix them in the fixative solution.

  • Permeabilization: Wash the fixed hyphae with PBS and then permeabilize them with the permeabilization buffer.

  • Staining: Wash the permeabilized hyphae with PBS and then incubate them with FITC-phalloidin solution in the dark.

  • Mounting: Wash the stained hyphae to remove unbound phalloidin and mount them on a microscope slide using an anti-fade mounting medium.

  • Imaging: Observe the stained hyphae using a fluorescence microscope with the appropriate filter set for FITC.

  • Analysis: Compare the F-actin organization in this compound-treated hyphae to that of untreated controls, noting any differences in filament structure, distribution, and overall organization.

Visualizations

experimental_workflow_live_cell cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis culture Culture P. infestans (Lifeact-eGFP) mount Mount on Microscope culture->mount baseline Baseline Time-lapse mount->baseline treatment Add this compound baseline->treatment post_treatment Post-treatment Time-lapse treatment->post_treatment analyze Analyze Actin Dynamics & Morphology post_treatment->analyze experimental_workflow_fixed_cell cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Imaging & Analysis culture Culture P. melonis treat Treat with this compound culture->treat fix Fixation treat->fix permeabilize Permeabilization fix->permeabilize stain Stain with FITC-Phalloidin permeabilize->stain image Fluorescence Microscopy stain->image analyze Analyze F-Actin Organization image->analyze logical_relationship cluster_infestans P. infestans (Live-cell) cluster_melonis P. melonis (Fixed-cell) This compound This compound tip_swelling Hyphal Tip Swelling This compound->tip_swelling actin_plaques Actin Plaque Accumulation This compound->actin_plaques bursting Hyphal Bursting (High Conc.) This compound->bursting no_depolymerization No Actin Depolymerization This compound->no_depolymerization beaded "Beaded" Morphology This compound->beaded disrupted_actin Disrupted F-Actin Organization This compound->disrupted_actin polar_growth_defect Impaired Polar Growth This compound->polar_growth_defect tip_swelling->no_depolymerization actin_plaques->no_depolymerization beaded->disrupted_actin polar_growth_defect->disrupted_actin

References

Application Notes and Protocols for Utilizing Flumorph to Induce and Study Cell Wall Stress in Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms responsible for significant economic losses in agriculture and aquaculture. A key target for controlling oomycete pathogens is their unique cell wall, which is primarily composed of β-1,3-glucans and cellulose, unlike the chitinous cell walls of true fungi. Flumorph, a carboxylic acid amide (CAA) fungicide, is a valuable tool for studying cell wall stress in these organisms. It does not inhibit the synthesis of cell wall components but rather disrupts the polar deposition of newly synthesized materials, leading to characteristic morphological and cellular responses. This disruption is primarily caused by the impairment of the F-actin cytoskeleton, which is essential for polarized growth and the transport of vesicles containing cell wall precursors to the growing hyphal tip.

These application notes provide detailed protocols for using this compound to induce and analyze cell wall stress in oomycetes, with a focus on the model organism Phytophthora. The provided methodologies and data will be valuable for researchers investigating oomycete cell biology, screening for novel fungicides, and developing new strategies for disease control.

Data Presentation

Table 1: In Vitro Susceptibility of Phytophthora Species to this compound
Oomycete SpeciesEC50 (μg/mL)Reference IsolateResistance Factor (RF)Notes
Phytophthora sojae0.04 - 0.2Field Isolates-Baseline sensitivity of 120 field isolates.[1]
Phytophthora capsici~0.93PCAS1 (Wild-Type)-Sensitive parental isolate.[2]
Phytophthora capsici282.91S2-838 (Resistant)303.58Sexually produced progeny exhibiting high resistance.[2][3]
Phytophthora infestans0.1 - 1.088069-mRFP, Lifeact-eGFP-Significant growth inhibition observed in this range.[4][5]
Table 2: Cellular and Molecular Responses to this compound-Induced Cell Wall Stress in Phytophthora
ParameterObservationOrganismThis compound Conc.Method
Morphology Hyphal swelling, "beaded" appearance, disruption of tip growth.[6]P. melonisNot specifiedLight Microscopy
40% increase in hyphal tip diameter.[4]P. infestansLow concentrationsLive-cell imaging
Hyphal bursting at higher concentrations.[4][5][7][8][9]P. infestansHigh concentrationsLive-cell imaging
Cell Wall Disturbed polar deposition of new cell wall material.[6]P. melonisNot specifiedCalcofluor White Staining
Cytoskeleton Disruption of F-actin organization.[6]P. melonisNot specifiedFITC-Phalloidin Staining
Proteome Altered abundance of 181 proteins (metabolism, transmembrane transport).[2]P. capsiciNot specifiediTRAQ-based Proteomics

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and EC50

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against oomycete mycelial growth.

Materials:

  • Oomycete culture (e.g., Phytophthora sp.) growing on a suitable solid medium (e.g., V8 juice agar, rye sucrose agar).

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile distilled water or appropriate solvent for dilution.

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator at the optimal growth temperature for the oomycete.

Procedure:

  • Prepare a series of agar plates containing different concentrations of this compound. A typical range to test is 0.01, 0.1, 1, 10, and 100 μg/mL. Prepare a control plate with the solvent (e.g., DMSO) at the same concentration used in the treatment plates.

  • Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh oomycete culture.

  • Place one mycelial plug in the center of each this compound-containing and control plate.

  • Incubate the plates at the optimal growth temperature in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelium on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value using regression analysis.

Visualization of Cell Wall Deposition using Calcofluor White Staining

This protocol allows for the visualization of newly synthesized cell wall material and the effect of this compound on its deposition.

Materials:

  • Oomycete hyphae grown in liquid medium or on cellophane-overlaid agar plates, treated with this compound at the desired concentration and for the desired time.

  • Calcofluor White M2R solution (e.g., 10 μg/mL in sterile water or PBS).

  • 10% Potassium Hydroxide (KOH) (optional, for clearing).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a UV excitation filter (e.g., excitation ~365 nm, emission ~435 nm).

Procedure:

  • Carefully transfer a small sample of the this compound-treated and untreated (control) hyphae to a clean microscope slide.

  • Add a drop of Calcofluor White solution to the hyphae.

  • (Optional) Add a drop of 10% KOH to clear the cytoplasm and enhance visualization of the cell wall.

  • Place a coverslip over the sample and incubate for 1-5 minutes at room temperature in the dark.

  • Observe the sample under a fluorescence microscope. In untreated hyphae, fluorescence will be concentrated at the growing tips. In this compound-treated hyphae, a more diffuse and irregular fluorescence pattern is expected, corresponding to the aberrant deposition of cell wall material.

Visualization of F-actin Cytoskeleton using FITC-Phalloidin Staining

This protocol is for visualizing the organization of the F-actin cytoskeleton, which is disrupted by this compound.

Materials:

  • Oomycete hyphae (as prepared for Calcofluor White staining).

  • Fixation buffer (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • FITC-conjugated Phalloidin (e.g., 1 μM in PBS with 1% BSA).

  • Mounting medium with an anti-fading agent.

  • Microscope slides and coverslips.

  • Confocal or fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm).

Procedure:

  • Fix the hyphae with fixation buffer for 30-60 minutes at room temperature.

  • Wash the hyphae three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 15-20 minutes.

  • Wash the hyphae three times with PBS.

  • Incubate the hyphae with FITC-phalloidin solution for 60-90 minutes at room temperature in the dark.

  • Wash the hyphae three times with PBS to remove unbound phalloidin.

  • Mount the stained hyphae on a microscope slide using an anti-fading mounting medium.

  • Observe the F-actin organization using a confocal or fluorescence microscope. In control hyphae, F-actin cables will be oriented towards the hyphal tip. In this compound-treated hyphae, a disorganized F-actin network is expected.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol provides a general workflow for preparing oomycete hyphae for TEM to observe detailed changes in cell wall thickness and organelle organization.

Materials:

  • This compound-treated and control oomycete hyphae.

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.2).

  • Post-fixative (e.g., 1% osmium tetroxide in the same buffer).

  • Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration.

  • Propylene oxide.

  • Epoxy resin (e.g., Spurr's resin).

  • Uranyl acetate and lead citrate for staining.

  • Transmission Electron Microscope.

Procedure:

  • Fix small blocks of mycelium in the primary fixative for at least 2 hours at 4°C.

  • Wash the samples several times in cacodylate buffer.

  • Post-fix with osmium tetroxide for 1-2 hours at room temperature.

  • Wash the samples with distilled water.

  • Dehydrate the samples through a graded ethanol series.

  • Infiltrate the samples with a mixture of propylene oxide and epoxy resin, followed by pure resin.

  • Embed the samples in fresh resin and polymerize at 60-70°C for 24-48 hours.

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Observe the ultrastructure of the cell wall and cytoplasm using a TEM.

Mandatory Visualizations

Flumorph_Action_Workflow cluster_experiment Experimental Workflow cluster_analysis Analysis Techniques start Oomycete Culture (e.g., Phytophthora sp.) This compound This compound Treatment (Varying Concentrations) start->this compound Expose culture to analysis Downstream Analysis This compound->analysis Subject treated culture to mic MIC/EC50 Determination analysis->mic morphology Morphological Analysis (Light/Electron Microscopy) analysis->morphology cell_wall Cell Wall Staining (Calcofluor White) analysis->cell_wall actin F-actin Staining (FITC-Phalloidin) analysis->actin proteomics Proteomic Analysis (iTRAQ/LC-MS) analysis->proteomics genomics Gene Expression Analysis (qRT-PCR/RNA-Seq) analysis->genomics

Caption: Experimental workflow for studying this compound-induced cell wall stress.

Flumorph_MoA cluster_cell Oomycete Hyphal Tip cluster_effect Effect of this compound This compound This compound disrupted_actin Disrupted F-actin This compound->disrupted_actin Disrupts actin F-actin Cytoskeleton vesicles Vesicle Transport actin->vesicles Directs deposition Polarized Cell Wall Material Deposition vesicles->deposition Enables growth Normal Hyphal Growth deposition->growth Leads to impaired_vesicles Impaired Vesicle Transport disrupted_actin->impaired_vesicles Causes aberrant_deposition Aberrant Cell Wall Deposition impaired_vesicles->aberrant_deposition Results in stress Cell Wall Stress & Abnormal Morphology aberrant_deposition->stress Induces

Caption: Mechanism of action of this compound in oomycetes.

CWI_Pathway cluster_pathway Putative Cell Wall Integrity (CWI) Signaling Pathway in Oomycetes cluster_response Cellular Responses stress This compound-induced Cell Wall Stress sensors Cell Surface Sensors (e.g., WSC-like) stress->sensors Activates rho Rho-type GTPases sensors->rho Activates pkc Protein Kinase C (PKC) rho->pkc Activates mapk_cascade MAPK Cascade (MKK, MPK) pkc->mapk_cascade Phosphorylates transcription_factors Transcription Factors mapk_cascade->transcription_factors Activates response Adaptive Response transcription_factors->response Initiates cw_remodeling Cell Wall Remodeling response->cw_remodeling gene_expression Stress Gene Expression response->gene_expression metabolism Metabolic Adjustments response->metabolism

Caption: Putative cell wall integrity signaling pathway activated by this compound.

References

Application Notes and Protocols: Flumorph as a Chemical Probe for Investigating Actin Cytoskeleton Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of cell biology, mycology, and cytoskeleton research.

Introduction

Flumorph is an oomycete-specific fungicide that was initially presumed to directly target the actin cytoskeleton. However, subsequent research has revealed a more complex mechanism of action. While this compound significantly impacts the organization and dynamics of the actin cytoskeleton in oomycetes like Phytophthora infestans, it does not directly depolymerize actin filaments in the manner of classic actin-targeting drugs such as Latrunculin B.[1][2] This makes this compound a valuable tool not as a direct probe for actin, but as a chemical agent to study the downstream consequences of growth inhibition and cellular stress on the actin cytoskeleton's organization and function in oomycetes.

These application notes provide an overview of the observed effects of this compound on the actin cytoskeleton, quantitative data from key studies, and detailed protocols for its use in research.

Mechanism of Action

This compound exhibits potent growth inhibitory activity against oomycetes.[1] Its application leads to distinct morphological changes, including the swelling of hyphal tips and an accumulation of actin plaques in the apical region.[1][2][3] At higher concentrations, these effects are more pronounced and can lead to the bursting of the hyphal tips.[1][2][3]

Crucially, in hyphae that remain intact after this compound treatment, the actin filaments appear largely indistinguishable from those in untreated, non-growing hyphae.[1][2] This is in stark contrast to the effects of direct actin-depolymerizing agents like Latrunculin B, which cause a complete disruption of actin filaments.[1][2] This key difference strongly suggests that the actin cytoskeleton is not the primary molecular target of this compound. Instead, the observed changes in actin organization are likely a secondary response to the cellular stress and growth inhibition induced by the compound.

Data Presentation

The following table summarizes the observed effects of this compound on the actin cytoskeleton of Phytophthora infestans, as reported in the literature. This data is primarily derived from studies using transgenic P. infestans expressing Lifeact-eGFP to visualize F-actin dynamics.

Compound Concentration Observed Effects on P. infestans Time to Effect Reference
This compound0.75 µg/mlHyphal tip swelling, accumulation of actin plaques in the apex. Actin filaments remain intact in non-burst hyphae.30 minutes[2][4]
This compound1.0 µg/mlMore prominent and rapid hyphal tip swelling, recruitment of actin plaques to the apical zone.Within 2 minutes[4]
This compound1.5 µg/mlIncreased incidence of hyphal tip bursting and loss of fluorescence.Not specified[4]
Latrunculin B (for comparison)200 nMTip swelling.30 minutes[4]
Latrunculin B (for comparison)10 µMComplete disruption of actin filaments, dispersed fluorescence signal, no hyphal bursting.3 seconds[2][4]

Experimental Protocols

Protocol 1: In vivo Visualization of this compound's Effect on the Actin Cytoskeleton in Phytophthora infestans

This protocol describes the treatment of a P. infestans strain expressing a fluorescent actin marker (e.g., Lifeact-eGFP) with this compound and subsequent visualization of the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Phytophthora infestans strain expressing Lifeact-eGFP

  • Rye Sucrose Agar (RSA) plates

  • Geneticin (G418)

  • Liquid Rye Sucrose (RS) medium

  • This compound stock solution (in DMSO)

  • Latrunculin B stock solution (in DMSO, for comparison)

  • Microscopy-grade glass-bottom dishes or slides

  • Spinning disk confocal microscope with appropriate laser lines and filters for GFP

Methodology:

  • Cell Culture:

    • Maintain the P. infestans Lifeact-eGFP strain on RSA plates supplemented with 5 µg/ml geneticin.[4]

    • For microscopy experiments, inoculate a small agar plug from the RSA plate into a glass-bottom dish containing liquid RS medium.

    • Allow the hyphae to grow for 24-48 hours at 18°C in the dark until a suitable network of hyphae is observed.

  • Compound Treatment:

    • Prepare working solutions of this compound in liquid RS medium from the stock solution. A final concentration range of 0.5 µg/ml to 2.0 µg/ml is recommended.

    • As a negative control, prepare a DMSO-only treatment in RS medium, ensuring the final DMSO concentration matches that of the this compound treatment.

    • As a positive control for actin disruption, prepare a working solution of Latrunculin B (e.g., 200 nM) in RS medium.

    • Gently replace the existing medium in the dish with the medium containing this compound, Latrunculin B, or the DMSO control.

  • Microscopy and Data Acquisition:

    • Immediately after adding the treatment, place the dish on the stage of the spinning disk confocal microscope.

    • Acquire time-lapse images of the growing hyphal tips. It is recommended to image at a high frame rate (e.g., one frame every 5-10 seconds) to capture the rapid dynamics.

    • Observe the cells for at least 30-60 minutes post-treatment.

    • Key features to observe include: hyphal growth rate, tip morphology (swelling, bursting), and the organization of Lifeact-eGFP labeled structures (actin plaques and filaments).

  • Data Analysis:

    • Quantify changes in hyphal growth rate before and after treatment.

    • Categorize and count the observed phenotypes (e.g., normal growth, swollen tip, burst tip) at different time points and this compound concentrations.

    • Analyze the localization and dynamics of actin plaques and filaments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture P. infestans (Lifeact-eGFP) prepare_compounds Prepare this compound & Control Solutions treatment Treat Hyphae culture->treatment prepare_compounds->treatment imaging Live-Cell Imaging (Confocal Microscopy) treatment->imaging data_acq Acquire Time-Lapse Image Series imaging->data_acq quantify Quantify Phenotypes (Growth, Swelling, Bursting) data_acq->quantify analyze_actin Analyze Actin Organization data_acq->analyze_actin

Caption: Experimental workflow for studying this compound's effects on the actin cytoskeleton.

flumorph_vs_latb cluster_this compound This compound Treatment cluster_latb Latrunculin B Treatment untreated Untreated Growing Hypha - Polarized growth - Apical actin plaques absent - Intact actin filaments flumorph_effect Observed Effects: - Growth arrest - Hyphal tip swelling - Apical accumulation of actin plaques - Intact actin filaments - Tip bursting (high conc.) untreated->flumorph_effect Indirect Effect on Actin Organization latb_effect Observed Effects: - Growth arrest - Complete disruption of  actin filaments - Diffuse cytoplasmic signal - No hyphal bursting untreated->latb_effect Direct Actin Depolymerization

Caption: Differential effects of this compound and Latrunculin B on the actin cytoskeleton.

actin_regulation cluster_signals Upstream Signals cluster_effectors Actin Regulators cluster_actin Actin Dynamics cluster_flumorph_hypothesis Hypothetical this compound Action ext_stimuli External Stimuli (e.g., Nutrients, Stress) rho_gtpases Rho GTPases (Rac, Cdc42) ext_stimuli->rho_gtpases arp23 Arp2/3 Complex rho_gtpases->arp23 activates formin Formins rho_gtpases->formin activates f_actin F-actin (Filaments) arp23->f_actin Nucleation (branched) formin->f_actin Nucleation (linear) cofilin Cofilin cofilin->f_actin severs profilin Profilin g_actin G-actin (Monomers) profilin->g_actin promotes exchange g_actin->f_actin Polymerization f_actin->g_actin Depolymerization This compound This compound stress Cellular Stress/ Growth Inhibition This compound->stress stress->rho_gtpases dysregulates

Caption: General actin regulation pathway and hypothetical point of this compound's indirect influence.

References

Application Notes and Protocols for Live-Cell Imaging of Phytophthora Treated with Flumorph

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Understanding Flumorph's Mode of Action in Phytophthora

Phytophthora species are devastating oomycete pathogens responsible for significant crop losses worldwide.[1] this compound, a member of the carboxylic acid amide (CAA) class of oomicides, is effective in controlling diseases caused by Phytophthora.[2][3] Initially, its mode of action was presumed to involve the disruption of the actin cytoskeleton.[2][3][4] However, recent advancements in live-cell imaging have provided a more nuanced understanding of its cellular impact.

The use of transgenic Phytophthora infestans strains expressing fluorescent protein markers, such as Lifeact-eGFP, has enabled the real-time visualization of the actin cytoskeleton during treatment.[2][5] These studies have revealed that while this compound does inhibit hyphal growth and induce significant morphological changes, it does not directly disrupt the actin filaments in the way that known actin-depolymerizing agents do.[2][6] Instead, the evidence strongly suggests that this compound's primary target is related to cell wall synthesis and polarity.[2][7]

Live-cell imaging shows that this compound treatment leads to hyphal tip swelling, accumulation of actin plaques characteristic of non-growing hyphae, and, at higher concentrations, frequent bursting of the hyphal tip.[2][4][5] This bursting suggests a compromised cell wall integrity.[2] Studies on Phytophthora melonis have further shown that this compound disrupts the polar deposition of new cell wall materials, leading to a "beaded" morphology and disorganized growth.[7][8][9] Therefore, live-cell imaging serves as a powerful tool to dissect the specific cellular processes affected by oomicides like this compound, aiding in the development of new and effective crop protection agents.[3][10]

Quantitative Data Summary

The following tables summarize the observed quantitative effects of this compound on Phytophthora species based on published research.

Table 1: Effect of this compound on Mycelial Growth

SpeciesStrainThis compound Concentration (µg/mL)Observed EffectReference
P. infestans88069Up to 0.25No significant effect on mycelial growth.[3]
P. infestans880690.510.2 ± 4.0% reduction in mycelial growth.[3]
P. infestans880690.7550% growth reduction (EC₅₀).[3]
P. melonisN/A2522.78% inhibition of cellulose/glucan synthesis after 1 hr.[11]
P. melonisN/A2534.67% inhibition of cellulose/glucan synthesis after 4 hrs.[11]

Table 2: Morphological Changes Induced by this compound

SpeciesThis compound ConcentrationKey Morphological ChangesReference
P. infestansLowHyphal tip swelling, accumulation of apical actin plaques.[2][4][5]
P. infestansHighPronounced hyphal swelling, increased frequency of hyphal tip bursting.[2][4][5]
P. melonisN/ADisruption of tip growth, development of periodic swelling ("beaded" morphology), uniform (non-polarized) deposition of new cell wall material.[7][8][9]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for live-cell imaging and the hypothesized mode of action for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture P. infestans (Lifeact-eGFP strain) prep_sample Prepare Sample for Microscopy culture->prep_sample add_this compound Introduce this compound (or Control) prep_sample->add_this compound live_imaging Perform Live-Cell Imaging (Spinning Disk Confocal) add_this compound->live_imaging acquire_images Acquire Time-Lapse Image Series live_imaging->acquire_images analyze_data Analyze Morphological & Dynamic Changes acquire_images->analyze_data conclusion Conclusion analyze_data->conclusion Draw Conclusions on Mode of Action

Caption: Experimental workflow for live-cell imaging of this compound-treated Phytophthora.

G This compound This compound Treatment cell_wall Disruption of Polarized Cell Wall Deposition This compound->cell_wall Primary Target Hypothesis actin Actin Cytoskeleton This compound->actin Not a Primary Target growth_arrest Growth Arrest cell_wall->growth_arrest swelling Hyphal Tip Swelling & 'Beaded' Morphology cell_wall->swelling bursting Hyphal Bursting (Loss of Integrity) cell_wall->bursting plaques Actin Plaque Accumulation (Secondary Effect) growth_arrest->plaques

Caption: Hypothesized mode of action of this compound on Phytophthora.

Experimental Protocols

Protocol 1: Culturing and Preparation of Phytophthora infestans

This protocol is optimized for the transgenic P. infestans strain 88069 expressing Lifeact-eGFP, a tool used to visualize F-actin dynamics.[2]

Materials:

  • P. infestans Lifeact-eGFP strain

  • Rye Sucrose Agar (RSA) plates

  • Geneticin (G418) antibiotic

  • Sterile water

  • Sterile scalpels or inoculation loops

  • Incubator set to 18°C

Procedure:

  • Media Preparation: Prepare RSA plates supplemented with geneticin at a final concentration of 5 µg/mL to maintain selection for the transgenic strain.[2]

  • Inoculation: Aseptically transfer a small agar plug containing actively growing mycelium from a stock plate to the center of a fresh RSA plate.

  • Incubation: Incubate the plates in the dark at 18°C for 7-10 days, or until the mycelial colony has reached a suitable size for imaging. The most active hyphal growth for imaging is typically found at the leading edge of the colony.

Protocol 2: this compound Treatment for Live-Cell Imaging

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Liquid growth medium (e.g., Rye Sucrose Broth)

  • Micropipettes and sterile tips

  • Glass-bottom microscopy dishes or slides

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 1 mg/mL stock. Store in the dark at -20°C.

  • Working Solution: On the day of the experiment, dilute the this compound stock solution in the liquid growth medium to achieve the desired final concentrations (e.g., 0.5 µg/mL, 0.75 µg/mL).[3] Prepare a "mock" control solution containing the same final concentration of DMSO as the highest this compound concentration to be tested.

  • Sample Preparation: Aseptically cut a small agar block (approx. 5x5 mm) from the growing edge of the P. infestans colony and place it, mycelium-side down, onto a glass-bottom microscopy dish.

  • Treatment Application: Gently add 200-300 µL of the this compound working solution or the mock control solution to the dish, ensuring the mycelium is submerged.

  • Incubation: Allow the sample to incubate for a short period (e.g., 15-30 minutes) before imaging to observe the initial effects. For time-course experiments, imaging can begin immediately after the addition of the treatment.

Protocol 3: Live-Cell Confocal Microscopy

Materials:

  • Inverted confocal microscope (spinning disk is recommended for rapid imaging and reduced phototoxicity)[2]

  • GFP filter set (or appropriate laser lines, e.g., 488 nm excitation)

  • Environmental chamber for temperature control (optional, maintain at ~18-20°C)

  • Immersion oil (if using oil-immersion objectives)

Procedure:

  • Microscope Setup: Power on the microscope, laser sources, and camera. Allow the system to warm up and stabilize.

  • Sample Mounting: Place the prepared glass-bottom dish onto the microscope stage.

  • Locate Hyphae: Using brightfield or DIC optics at low magnification, locate the edge of the mycelial growth. Switch to a higher magnification objective (e.g., 60x or 100x oil immersion) and find actively growing hyphal tips.

  • Fluorescence Imaging: Switch to fluorescence imaging to visualize the Lifeact-eGFP signal. Adjust the laser power and exposure time to obtain a clear signal with minimal background. Use the lowest possible laser power and shortest exposure time to reduce phototoxicity and photobleaching, which is critical for long-term imaging.[12]

  • Time-Lapse Acquisition: Set up a time-lapse sequence to capture images at regular intervals (e.g., every 15-60 seconds). This will allow for the observation of dynamic processes like hyphal growth, tip swelling, and bursting over time.

  • Data Analysis: Analyze the acquired image series to observe changes in morphology, actin plaque formation, and the frequency of events like hyphal bursting. Compare the this compound-treated samples to the DMSO control.

Expected Observations:

  • Control (DMSO): Normal, polarized hyphal growth. Actin dynamics will show axially oriented cables in the sub-apical region and polymerization at the extreme apex.[5]

  • Low this compound: Cessation of growth, swelling of the hyphal tip, and an accumulation of actin plaques in the apex, resembling a non-growing hypha.[2]

  • High this compound: Rapid and pronounced swelling followed by the rupture and bursting of the hyphal tip, leading to a loss of cytoplasmic content and fluorescence.[2][3] This outcome is distinct from treatment with actin-disrupting drugs like Latrunculin B, which cause the disappearance of actin filaments without hyphal bursting.[2][6]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumorph Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the fungicide Flumorph during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a fungicide belonging to the Carboxylic Acid Amide (CAA) group, as classified by the Fungicide Resistance Action Committee (FRAC), and is assigned to Group 40.[1][2] Its primary mode of action is believed to be the disruption of cellulose synthase, which interferes with cell wall biosynthesis in oomycetes.[1][2] Like many organic molecules with complex structures, this compound has low aqueous solubility, which can lead to precipitation when added to the aqueous environment of in vitro assays. This can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies. It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds. Other solvents such as ethanol and methanol can also be used, though this compound's solubility in these may be lower than in DMSO.

Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The maximum tolerated concentration of DMSO is highly dependent on the cell type and the duration of the experiment. As a general guideline:

  • For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 1% (v/v) .

  • For sensitive cell lines or long-term incubation (24 hours or more), it is advisable to keep the DMSO concentration at or below 0.1% (v/v) .

It is always best practice to perform a solvent tolerance test to determine the optimal DMSO concentration for your specific cell line and experimental conditions.

Q4: My this compound solution precipitates when I add it to my cell culture medium. What can I do?

Precipitation of this compound upon addition to aqueous media is a common issue. Here are some troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the addition process: Add the this compound stock solution to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Use a co-solvent: In some cases, a small percentage of a less polar co-solvent in the final medium can help maintain solubility. However, the toxicity of any co-solvent on your cells must be carefully evaluated.

  • Consider formulation strategies: For persistent solubility issues, forming an inclusion complex with cyclodextrins has been shown to increase the aqueous solubility of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use sonication or gentle warming (e.g., 37°C) to aid dissolution. Be cautious with heating as it can degrade the compound.
A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium. The compound is crashing out of solution due to the rapid change in polarity.Add the stock solution to the medium slowly and with constant agitation. Prepare an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium.
The cell culture medium becomes cloudy or a film appears on the surface after adding this compound. This can be due to the precipitation of this compound or a reaction with components in the medium.Ensure the final DMSO concentration is within the tolerated range for your cells. Check for any known incompatibilities between this compound and your media components. Filter-sterilize the final working solution if appropriate and if it does not remove the active compound.
Inconsistent results between experiments. This could be due to variable amounts of dissolved this compound.Prepare fresh stock solutions for each experiment. Ensure complete dissolution of the stock before each use. Visually inspect for any signs of precipitation before adding to your assay.

Data Presentation: this compound Solubility

The following table summarizes the known solubility information for this compound in various solvents. It is important to note that quantitative data for this compound solubility is not widely published, and the following values are compiled from available literature and chemical databases.

Solvent Solubility Notes
Water Insoluble
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.
Methanol Slightly SolubleCan be used for lower concentration stock solutions.
Ethanol Slightly SolubleCan be used for lower concentration stock solutions.
Ethyl Acetate Slightly Soluble
Chloroform Slightly Soluble
Aqueous solution with β-cyclodextrin (6 mM) 2.39 mM (from 0.79 mM in water alone)Formation of an inclusion complex significantly increases aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 371.4 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.714 mg of this compound.

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, use a sonicator water bath for 10-15 minutes or gently warm the solution at 37°C.

  • Once dissolved, the stock solution can be stored at -20°C for short-term storage. For long-term storage, it is recommended to store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.

  • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cells (typically ≤ 1%).

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.

  • Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

Signaling Pathway of Carboxylic Acid Amide (CAA) Fungicides

CAA_Fungicide_Signaling_Pathway cluster_cell_wall Oomycete Cell Wall cluster_cytoplasm Cytoplasm Cellulose_Synthase Cellulose Synthase (CesA proteins) Cellulose_Microfibrils Cellulose Microfibrils Cellulose_Synthase->Cellulose_Microfibrils Synthesis Disruption Disruption of Cell Wall Synthesis Cellulose_Synthase->Disruption Cell_Wall_Integrity Cell Wall Integrity Cellulose_Microfibrils->Cell_Wall_Integrity Maintains This compound This compound (CAA Fungicide) This compound->Cellulose_Synthase Inhibition Disruption->Cell_Wall_Integrity Compromises

Caption: Proposed mechanism of action for this compound as a CAA fungicide.

Experimental Workflow for Preparing this compound Working Solutions

Flumorph_Working_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex/Sonicate/Warm) weigh->dissolve stock 10 mM Stock Solution (Store at -20°C or -80°C) dissolve->stock calculate Calculate Dilution for Working Concentration stock->calculate add_dropwise Add Stock Solution Drop-wise to Medium (with agitation) calculate->add_dropwise prepare_media Pre-warm Cell Culture Medium prepare_media->add_dropwise check_precipitate Visually Inspect for Precipitation add_dropwise->check_precipitate ready Working Solution Ready for In Vitro Assay check_precipitate->ready No troubleshoot Troubleshoot (See Guide) check_precipitate->troubleshoot Yes

Caption: Step-by-step workflow for preparing this compound working solutions.

Logical Relationship for Troubleshooting this compound Precipitation

Troubleshooting_Precipitation_Logic Precipitation_Observed Precipitation Observed in Culture Medium Check_DMSO_Conc Is Final DMSO Concentration > 1%? Precipitation_Observed->Check_DMSO_Conc Reduce_DMSO Reduce Final DMSO Concentration Check_DMSO_Conc->Reduce_DMSO Yes Check_Flumorph_Conc Is this compound Concentration High? Check_DMSO_Conc->Check_Flumorph_Conc No Reduce_this compound Lower Final This compound Concentration Check_Flumorph_Conc->Reduce_this compound Yes Review_Addition_Method Review Addition Method Check_Flumorph_Conc->Review_Addition_Method No Optimize_Addition Add Drop-wise with Agitation Review_Addition_Method->Optimize_Addition Consider_Formulation Consider Alternative Formulation (e.g., Cyclodextrin) Optimize_Addition->Consider_Formulation If problem persists

Caption: Decision-making guide for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Flumorph Concentration for Oomycete Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flumorph for the control of various oomycete species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general range of effective this compound concentration for susceptible oomycete species?

A1: The effective concentration of this compound can vary significantly depending on the oomycete species and the specific isolate's sensitivity. For susceptible species like Phytophthora infestans and Phytophthora sojae, the concentration for 50% effective concentration (EC50) for mycelial growth inhibition typically falls in the range of 0.1 to 1.5 µg/mL.[1][2] However, resistant isolates may require significantly higher concentrations.

Q2: Is this compound effective against all oomycetes?

A2: this compound has demonstrated high activity against many devastating oomycetes, particularly within the Peronosporaceae family, including Phytophthora and Plasmopara species.[3][4] However, its efficacy against Pythium species is reported to be low or negligible.[5] Therefore, it is crucial to determine the sensitivity of the specific oomycete species you are working with.

Q3: What is the mode of action of this compound?

A3: this compound disrupts the normal development of the oomycete cell by interfering with the organization of the actin cytoskeleton.[1][6][7] This disruption leads to a loss of cell polarity, which in turn affects the proper deposition of cell wall materials.[1][8] The result is abnormal hyphal swelling, a "beaded" appearance, and inhibition of growth.[1][6] While actin is a key component of the affected pathway, it is not considered the primary target of this compound.[9]

Q4: Is there known cross-resistance between this compound and other fungicides?

A4: Yes, cross-resistance has been observed between this compound and other carboxylic acid amide (CAA) fungicides, such as dimethomorph.[10] This suggests a similar mode of action and resistance mechanism.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between replicates. 1. Inconsistent inoculum size or age. 2. Uneven distribution of this compound in the growth medium. 3. Contamination of cultures. 4. Instability of this compound in the prepared medium.1. Use mycelial plugs of a standardized size from the actively growing edge of a fresh culture. 2. Ensure thorough mixing of the this compound stock solution into the molten agar before pouring plates. 3. Use sterile techniques throughout the experimental process and regularly check cultures for contamination. 4. Prepare fresh this compound-amended media for each experiment and avoid prolonged storage.
No inhibition of mycelial growth even at high this compound concentrations. 1. The oomycete species is naturally resistant (e.g., some Pythium species). 2. The specific isolate has acquired resistance. 3. Inactive this compound solution.1. Verify the reported sensitivity of your target oomycete to this compound from literature. 2. Test a known sensitive (wild-type) strain as a positive control. If the control is inhibited, your isolate is likely resistant. 3. Prepare a fresh stock solution of this compound from a reliable source. Ensure the solvent used is appropriate and does not degrade the compound.
Irregular or non-uniform colony growth in control plates. 1. Poor quality of the growth medium. 2. Sub-optimal incubation conditions (temperature, light). 3. Senescent or unhealthy inoculum.1. Use freshly prepared and properly sterilized growth medium. 2. Ensure the incubator provides a stable and appropriate temperature for the specific oomycete species. 3. Use actively growing, healthy cultures for inoculation.
Difficulty in dissolving this compound for stock solution. This compound has low water solubility.Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or acetone before diluting it into the aqueous growth medium. Ensure the final solvent concentration in the medium is low (typically <1%) and does not affect oomycete growth.

Quantitative Data Summary

The following table summarizes the reported EC50 values of this compound against various oomycete species.

Oomycete SpeciesIsolate TypeEC50 (µg/mL)Reference(s)
Phytophthora infestansField Isolates0.1016 - 0.3228[1]
Phytophthora sojaeField Isolates0.18 - 0.99 (Mean: 0.54)[1]
Phytophthora capsiciSensitive Isolate~1.5[2]
Phytophthora capsiciResistant Isolate~100[2]
Pseudoperonospora cubensisModerately Resistant MutantsMRF < 100*[10]

*Maximum Resistance Factor (MRF) compared to wild-type.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using Mycelial Growth Inhibition Assay

This protocol details the determination of the 50% effective concentration (EC50) of this compound against oomycete mycelial growth on an amended agar medium.

Materials:

  • Pure culture of the target oomycete species

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Appropriate growth medium (e.g., V8 juice agar, potato dextrose agar)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

  • Sterile distilled water

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.

    • Perform serial dilutions of the stock solution with sterile distilled water to create a range of working concentrations.

  • Preparation of this compound-Amended Media:

    • Prepare the desired growth medium and autoclave.

    • Cool the molten agar to 45-50°C.

    • Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed 1%.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific oomycete species in the dark.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches approximately 80% of the plate diameter.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

    • Determine the EC50 value by performing a probit or log-logistic regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Visualizations

Flumorph_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Actin Actin Cytoskeleton (F-actin) This compound->Actin Disrupts Organization PolarGrowth Polarized Hyphal Growth This compound->PolarGrowth Inhibits Vesicles Vesicle Transport Actin->Vesicles Regulates CellWall Cell Wall Synthesis (Cellulose Deposition) Vesicles->CellWall Delivers Precursors CellWall->PolarGrowth Enables AbnormalGrowth Abnormal Swelling & 'Beaded' Hyphae PolarGrowth->AbnormalGrowth Leads to Experimental_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Prepare Fungicide- Amended Agar B->C D Inoculate with Oomycete Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Probit/Log-logistic Analysis) G->H

References

Addressing hyphal bursting at high Flumorph concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flumorph, particularly in addressing the phenomenon of hyphal bursting at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fungicide that primarily disrupts the polar growth of oomycete hyphae.[1][2][3] It does not inhibit the synthesis of cell wall materials but rather interferes with their proper, polarized deposition at the growing hyphal tip.[1][2][4][5] This disruption leads to characteristic morphological changes, such as periodic swellings along the hyphae, often described as a "beaded" appearance, and cessation of tip growth.[1][2][3]

Q2: Why do we observe hyphal bursting at high concentrations of this compound?

Hyphal bursting at high this compound concentrations is likely a secondary effect of its primary mode of action.[6][7][8] By disrupting the organized deposition of new cell wall materials at the hyphal apex, this compound compromises the structural integrity of the cell wall.[4][6] The weakened cell wall is then unable to withstand the internal turgor pressure of the growing hypha, leading to lysis and bursting.[6][9]

Q3: What is the role of the actin cytoskeleton in this compound's activity?

Several studies suggest that this compound's effect on polar growth is mediated through the disruption of the F-actin cytoskeleton.[1][2][3] The actin cytoskeleton is crucial for directing the transport of vesicles containing cell wall precursors to the growing hyphal tip.[1] By disorganizing the F-actin network, this compound causes these vesicles to be misdirected, leading to disorganized cell wall deposition and the observed morphological abnormalities.[1][2][3]

Q4: Is hyphal bursting the intended mode of action for this compound?

While effective at killing the fungus, hyphal bursting is a consequence of severe cell wall disruption at high concentrations and may not be the primary intended mode of action for controlled experimental studies.[6][7][8] The primary fungicidal activity stems from the inhibition of polarized growth, which is observed at lower concentrations.[6][7][8]

Troubleshooting Guide: Hyphal Bursting in Experiments

Issue: Excessive hyphal bursting is observed in my experiments, obscuring other morphological effects of this compound.

This is a common issue when working with high concentrations of this compound. Here’s a step-by-step guide to troubleshoot and mitigate this problem.

Step Action Rationale
1 Titrate this compound Concentration The concentration of this compound directly correlates with the severity of hyphal bursting.[6][7][8] Perform a dose-response experiment to determine the minimal concentration that induces the desired morphological changes (e.g., "beaded" hyphae) without causing widespread lysis.
2 Optimize Incubation Time The duration of exposure to this compound can influence the extent of cell wall damage. Shortening the incubation time may allow for the observation of initial morphological changes before the onset of bursting.
3 Utilize an Osmotic Stabilizer The inclusion of an osmotic stabilizer, such as sorbitol or mannitol, in the growth medium can help to reduce the turgor pressure difference between the cytoplasm and the external environment. This can prevent bursting of hyphae with weakened cell walls.
4 Microscopic Observation Conditions Minimize physical stress during sample preparation and observation. Use of a gentle mounting technique and minimizing exposure to high-intensity light can reduce the chances of inducing bursting in already fragile hyphae.
5 Investigate the Cell Wall Integrity (CWI) Pathway Hyphal bursting indicates a failure of the cell's stress response pathways to cope with cell wall damage. Analyzing key components of the CWI pathway can provide insights into the cellular response to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of this compound.

Parameter Organism Value Reference
EC50 (Mycelial Growth) Phytophthora infestans0.75 µg/mL[6]
Inhibition of Cellulose Synthesis (1 hr) Phytophthora melonis22.78% at 25 µg/mL[4]
Inhibition of Cellulose Synthesis (4 hr) Phytophthora melonis34.67% at 25 µg/mL[4]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration to Minimize Hyphal Bursting

  • Prepare Media: Prepare a suitable liquid or solid growth medium for your fungal species.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of working concentrations of this compound in the growth medium. A suggested starting range is 0.1x to 10x the published EC50 value.

  • Inoculation: Inoculate the media with fungal spores or mycelial plugs.

  • Incubation: Incubate under standard growth conditions for a predetermined time.

  • Microscopic Analysis: Observe the hyphal morphology at each concentration using light microscopy.

  • Quantify Bursting: At each concentration, count the number of burst versus intact hyphal tips in several fields of view to determine the percentage of bursting.

  • Determine Optimal Concentration: The optimal concentration will be the one that produces the desired morphological effects with minimal hyphal bursting.

Protocol 2: Assessing Cell Wall Integrity using Calcofluor White Staining

  • Treat Cells: Grow the fungal hyphae in the presence and absence of the optimal this compound concentration determined in Protocol 1.

  • Harvest and Wash: Gently harvest the mycelia and wash twice with a suitable buffer (e.g., PBS).

  • Staining: Resuspend the mycelia in a solution of Calcofluor White (e.g., 10 µg/mL in buffer) and incubate in the dark for 10-15 minutes.

  • Wash: Wash the stained mycelia twice with buffer to remove excess stain.

  • Microscopy: Mount the stained mycelia on a microscope slide and observe using fluorescence microscopy with a DAPI filter set.

  • Analysis: Compare the staining patterns of treated and untreated hyphae. In this compound-treated hyphae, you would expect to see disorganized and diffuse staining, particularly in the swollen regions, indicating abnormal cell wall deposition.[1][2][4]

Visualizations

G Proposed Experimental Workflow for Investigating Hyphal Bursting A Start: Hyphal Bursting Observed B Dose-Response Experiment (this compound Titration) A->B C Time-Course Experiment A->C D Microscopic Analysis (Quantify Bursting) B->D C->D E Optimal Concentration & Time Identified? D->E F Proceed with Main Experiment E->F Yes G Further Optimization Needed E->G No H Introduce Osmotic Stabilizer G->H I Re-evaluate Bursting H->I I->E

Caption: Workflow for optimizing this compound concentration to minimize hyphal bursting.

G Fungal Cell Wall Integrity (CWI) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Cell Wall Stress Sensor (e.g., Wsc1, Mid2) Rho1 Rho1-GTP Sensor->Rho1 Activates PKC1 PKC1 Rho1->PKC1 Activates BCK1 BCK1 (MAPKKK) PKC1->BCK1 MKK1_2 MKK1/2 (MAPKK) BCK1->MKK1_2 MPK1 MPK1/Slt2 (MAPK) MKK1_2->MPK1 TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) MPK1->TF Phosphorylates Genes Cell Wall Synthesis Genes TF->Genes Activates Transcription Cell_Wall_Repair Cell Wall Repair/ Compensatory Synthesis Genes->Cell_Wall_Repair Leads to This compound This compound-induced Cell Wall Stress This compound->Sensor Induces

References

Technical Support Center: Reversibility of Flumorph's Effects on Hyphal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of flumorph's effects on fungal hyphal growth.

Frequently Asked Questions (FAQs)

Q1: Are the effects of this compound on hyphal growth reversible?

Yes, studies on Phytophthora melonis have demonstrated that the inhibitory effects of this compound on hyphal growth are reversible.[1][2][3] Upon removal of the compound, hyphae can resume normal tip growth and re-establish their typical morphology.[2]

Q2: What is the mechanism of action of this compound on hyphal growth?

This compound disrupts the organization of F-actin microfilaments within the fungal cell.[1][2][3] This disruption leads to a loss of polarized growth, resulting in characteristic morphological changes such as periodic swellings along the hyphae, often described as a "beaded" appearance.[1][2] Consequently, the deposition of new cell wall material is no longer directed to the hyphal tip but occurs more uniformly, causing the swellings.[1]

Q3: What morphological changes can be expected after removing this compound?

Following the removal of this compound, new, normal tubular hyphae have been observed to emerge from the previously swollen or "beaded" areas of the hyphae.[2] Additionally, the organized F-actin structures reappear at the hyphal tips, indicating a restoration of polarized growth.[2]

Q4: Is there a specific concentration and exposure time after which the effects of this compound are no longer reversible?

One study indicated that growth inhibition induced by this compound at a concentration of 25 mg/L for 3 hours was reversible.[2] However, at higher concentrations, this compound has been observed to cause hyphal bursting in Phytophthora infestans, which is an irreversible event.[4][5] The reversibility of this compound's effects is likely dependent on the concentration, duration of exposure, and the specific fungal species being investigated.

Q5: Does this compound's primary target differ among fungal species?

While this compound is known to disrupt the actin cytoskeleton in Phytophthora melonis, some research on Phytophthora infestans suggests that actin may not be the primary target.[4][5][6] In this species, at lower concentrations, this compound induced hyphal tip swellings and an accumulation of actin plaques, which is also seen in non-growing hyphae.[4][5] At higher concentrations, it led to hyphal bursting.[4][5] This suggests that the precise mechanism and the potential for reversibility may vary between different oomycetes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Hyphal growth does not resume after this compound removal. 1. High Concentration of this compound: The concentration used may have caused irreversible damage, such as hyphal bursting.[4][5] 2. Prolonged Exposure: The duration of the treatment may have been too long for the cells to recover. 3. Incomplete Removal of this compound: Residual this compound in the growth medium may continue to inhibit growth.1. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) and test for reversibility at concentrations around the MIC. 2. Conduct a time-course experiment to identify the optimal window for reversible effects. 3. Ensure a thorough washing procedure to remove all traces of this compound. This can be done by transferring the hyphae to fresh, this compound-free medium multiple times.
Only a small percentage of hyphae recover after treatment. 1. Cellular Stress: Even at sub-lethal concentrations, this compound induces cellular stress, and not all cells may be able to recover. 2. Variability in the Fungal Culture: The age and physiological state of the hyphae may influence their resilience.1. Optimize the recovery conditions, such as providing a nutrient-rich medium. 2. Use a synchronized and actively growing culture for the experiment to ensure a more uniform response.
Abnormal hyphal morphology persists after this compound removal. 1. Incomplete Recovery of Cytoskeleton: The F-actin cytoskeleton may not have fully reorganized. 2. Permanent Alterations to the Cell Wall: The aberrant deposition of cell wall material during treatment may have caused lasting structural changes.1. Allow for a longer recovery period and monitor the reorganization of F-actin using fluorescent staining (e.g., FITC-phalloidin). 2. Observe if new growth from the affected areas eventually returns to a normal morphology.

Data Summary

Parameter Effect of this compound Treatment Outcome After this compound Removal Reference
Hyphal Growth Inhibition of tip growthResumption of normal tip growth[1][2]
Hyphal Morphology Development of periodic swellings ("beaded" appearance)Emergence of new, normal tubular hyphae from swollen regions[1][2]
F-actin Organization Disruption of organized F-actin filamentsReappearance of organized F-actin at the hyphal tip[1][2]
Cell Wall Deposition Disruption of polarized depositionRestoration of polarized cell wall deposition in new growth[1]

Experimental Protocols

Protocol 1: Assessing the Reversibility of this compound-Induced Hyphal Growth Inhibition

This protocol is designed to determine if the inhibitory effects of this compound on hyphal growth are reversible.

Materials:

  • Actively growing culture of the target fungus (e.g., Phytophthora melonis)

  • Appropriate liquid or solid growth medium (e.g., White Kidney Bean Agar)

  • This compound stock solution

  • Sterile cellophane membranes

  • Sterile water or buffer for washing

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Preparation: Place sterile cellophane membranes on the surface of fresh agar plates. Inoculate the center of the cellophane with a mycelial plug from an actively growing culture. Incubate under optimal growth conditions until a desired colony diameter is reached.

  • This compound Treatment: Prepare a series of agar plates containing different concentrations of this compound. Transfer the cellophane membranes with the growing mycelia to the this compound-containing plates. Incubate for a defined period (e.g., 3 hours).[2]

  • Growth Measurement (During Treatment): Measure the colony diameter at regular intervals during the this compound treatment.

  • This compound Removal: After the treatment period, carefully lift the cellophane membranes from the this compound-containing plates. Wash the mycelia by transferring the cellophane through a series of sterile water or buffer baths to remove residual this compound.

  • Recovery: Transfer the washed cellophane membranes to fresh, this compound-free agar plates.

  • Growth Measurement (Recovery): Measure the colony diameter at regular intervals during the recovery period. The rate of growth should be comparable to that of untreated hyphae if the effect is reversible.[2]

  • Microscopic Observation: At each stage (before, during, and after treatment), excise small pieces of the cellophane with hyphae and observe them under a microscope to document changes in morphology.

Protocol 2: Visualizing F-actin Reorganization After this compound Treatment

This protocol uses fluorescence microscopy to observe the disruption and subsequent recovery of the F-actin cytoskeleton.

Materials:

  • Hyphae treated with this compound and allowed to recover as described in Protocol 1

  • Fixative solution (e.g., 4% formaldehyde in phosphate-buffered saline, PBS)

  • Cell wall digesting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

  • Fluorescein isothiocyanate (FITC)-phalloidin staining solution

  • Antifade mounting medium

  • Fluorescence microscope or confocal laser scanning microscope

Procedure:

  • Sample Collection: Collect hyphal samples from the different stages of the reversibility experiment (control, during this compound treatment, and during recovery).

  • Fixation: Fix the hyphal samples in the fixative solution for at least 30 minutes.

  • Cell Wall Digestion: Gently digest the cell walls using a suitable enzyme solution to allow for the entry of the fluorescent probe.

  • Permeabilization: Permeabilize the cell membranes with the permeabilization buffer for 10-15 minutes.

  • Staining: Incubate the samples with FITC-phalloidin solution in the dark to stain the F-actin filaments.

  • Mounting: Wash the samples to remove excess stain and mount them on a microscope slide using an antifade mounting medium.

  • Imaging: Observe the samples under a fluorescence microscope. In untreated hyphae, F-actin should be organized in cables and plaques. During this compound treatment, this organization will be disrupted. In recovered hyphae, the organized F-actin structures should reappear at the growing tips.[2]

Visualizations

G cluster_treatment This compound Treatment cluster_recovery This compound Removal & Recovery A Normal Hyphal Growth (Polarized) B Addition of this compound A->B Expose to this compound C Disruption of F-actin Organization B->C D Loss of Polarized Growth C->D E Aberrant Cell Wall Deposition ('Beaded' Morphology) D->E F Removal of this compound E->F Wash & Transfer to Fresh Medium G Reorganization of F-actin F->G H Resumption of Polarized Growth G->H I Normal Hyphal Growth from Swollen Regions H->I

Caption: Logical workflow of this compound's effect and its reversal.

G cluster_workflow Experimental Workflow for Reversibility Assay A 1. Grow Hyphae on Cellophane Membrane B 2. Transfer to This compound-Containing Medium A->B C 3. Monitor Growth Inhibition & Morphological Changes B->C D 4. Wash to Remove This compound C->D E 5. Transfer to This compound-Free Medium D->E F 6. Monitor Growth Recovery & Morphological Reversion E->F

Caption: Workflow for assessing the reversibility of this compound's effects.

References

Accounting for matrix effects in Flumorph residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for matrix effects in Flumorph residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a significant concern in this compound residue analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix during analysis, particularly with electrospray ionization (ESI) LC-MS/MS.[1][2] These co-extracted components can either suppress or enhance the this compound signal compared to a pure standard, leading to inaccurate quantification.[2][3] This phenomenon is a major challenge in the analysis of pesticide residues in complex matrices like fruits, vegetables, and soil, as it can compromise the accuracy, precision, and sensitivity of the results.[1][4]

Q2: How can I quantitatively assess the matrix effect for this compound in my specific sample type?

A2: The matrix effect (ME) can be quantified by comparing the response of this compound in a pure solvent standard to its response in a blank sample extract spiked at the same concentration. The percentage is calculated using the following formula:

ME (%) = ( (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ) * 100

  • ME < 0% indicates signal suppression.

  • ME > 0% indicates signal enhancement.

A common classification for the extent of matrix effects is: low (<20%), medium (20-50%), and high (>50%).[3] If the matrix effect exceeds ±20%, compensation strategies are generally required for accurate quantification.[5]

Q3: My this compound recovery is low and inconsistent across different samples. What are the likely causes and troubleshooting steps?

A3: Low and inconsistent recovery is a common issue often linked to both the sample preparation process and matrix effects.

Potential Causes:

  • Suboptimal Extraction: Inefficient extraction of this compound from the sample matrix.

  • Analyte Degradation: this compound may be unstable under the extraction or cleanup conditions.

  • Strong Matrix Interactions: The analyte may bind strongly to co-extracted matrix components, hindering its detection.

  • Ineffective Cleanup: Failure to remove interfering compounds during the cleanup step.

Troubleshooting Steps:

  • Review Extraction Protocol: Ensure the sample is thoroughly homogenized and the extraction solvent (typically acetonitrile for QuEChERS) has sufficient contact time with the sample.[6][7]

  • Evaluate pH: Check the pH during extraction. Some compounds are pH-labile, and buffering the extraction can improve recovery and stability.[8]

  • Optimize Cleanup: The choice of sorbent in dispersive solid-phase extraction (d-SPE) is critical. For many vegetable matrices, a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove lipids, is effective.[9]

  • Use an Internal Standard: Incorporating an isotope-labeled internal standard can help compensate for analyte loss during sample preparation and for signal fluctuation during injection.[10][11]

  • Prepare Fresh Samples: Ensure samples have not degraded and prepare fresh standards and quality controls for each analytical run.[12]

Q4: I'm observing significant signal suppression for this compound. How can I mitigate this effect?

A4: Signal suppression is the most common matrix effect in LC-ESI-MS.[3] Several strategies can be employed to mitigate it:

  • Matrix-Matched Calibration: This is the most common and effective approach. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[5][13]

  • Sample Dilution: Diluting the final extract with the mobile phase can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[4][14] This approach is only viable if the resulting analyte concentration remains above the limit of quantification (LOQ).

  • Improved Sample Cleanup: Employing more rigorous or targeted cleanup steps can remove the specific matrix components causing the suppression. This may involve using different or multiple d-SPE sorbents (e.g., PSA, C18, GCB).[9]

  • Chromatographic Separation: Adjusting the LC gradient to better separate the this compound peak from interfering matrix components can resolve the issue.[1][14]

  • Use of an Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte, as it co-elutes and experiences nearly identical matrix effects, allowing for effective compensation.[4][10]

Troubleshooting Guide: A Systematic Approach

When encountering issues in this compound analysis, a systematic approach can help identify the root cause efficiently. The following diagram illustrates a logical workflow for troubleshooting common problems.

Troubleshooting_Flow start Start: Inaccurate Results or Poor Peak Shape Observed check_lc Step 1: Verify LC System - Check pressures & gradient - Retention time stable? - Peak shape (fronting, tailing)? start->check_lc check_ms Step 2: Verify MS System - Check tuning & calibration - Signal intensity stable? - Source clean? check_lc->check_ms LC OK check_prep Step 3: Review Sample Prep - Correct solvent/reagent volumes? - Homogenization complete? - Correct d-SPE sorbents used? check_ms->check_prep MS OK assess_me Step 4: Quantify Matrix Effect - Analyze solvent vs. matrix-matched standards - Is ME% > 20%? check_prep->assess_me Prep OK implement_mitigation Step 5: Implement Mitigation Strategy assess_me->implement_mitigation Yes end_node End: Accurate & Reproducible Results Achieved assess_me->end_node No strategy_mmc Use Matrix-Matched Calibration implement_mitigation->strategy_mmc strategy_is Use Isotope-Labeled Internal Standard implement_mitigation->strategy_is strategy_cleanup Optimize Sample Cleanup / Dilution implement_mitigation->strategy_cleanup strategy_mmc->end_node strategy_is->end_node strategy_cleanup->end_node

Caption: Logical workflow for troubleshooting this compound residue analysis.

Experimental Protocols

Protocol 1: this compound Extraction from Vegetables using QuEChERS

This protocol is a generalized version of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is commonly used for pesticide residue analysis in food matrices.[6][7][9]

1. Sample Homogenization:

  • Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • If an internal standard is used, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

3. Salting-Out (Liquid-Liquid Partitioning):

  • Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents.

  • A common mixture for vegetables is 150 mg anhydrous MgSO₄ and 50 mg PSA. For matrices with high fat content, 50 mg of C18 sorbent can be added.[9]

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

5. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are typical starting parameters for LC-MS/MS analysis of this compound. Optimization for your specific instrument and matrix is recommended.

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).[11]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[15]

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.6 mL/min.[15]

  • Injection Volume: 5 - 10 µL.

  • MS System: Tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[11]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example): For this compound, quantitation is often performed using transitions like m/z 371 -> 285 or 371 -> 165.[6] Specific transitions should be optimized on your instrument.

Data Presentation: this compound Recovery in Various Matrices

The following tables summarize quantitative data on this compound recovery from published studies. This data illustrates the variability of recovery and the importance of method validation for each matrix.

Table 1: Recovery of this compound in Various Vegetable Matrices using QuEChERS-GC-MS.

MatrixFortification Level (µg/kg)Average Recovery (%)RSD (%)
Ginger10, 20, 10071 - 1161.8 - 14.7
Tomato10, 20, 10071 - 1161.8 - 14.7
Carrot10, 20, 10071 - 1161.8 - 14.7
Spinach10, 20, 10071 - 1161.8 - 14.7
Cabbage10, 20, 10071 - 1161.8 - 14.7
Tremella10, 20, 10071 - 1161.8 - 14.7
Data sourced from a study investigating this compound residues in vegetables.[6]

Table 2: Recovery of this compound in Fruits and Vegetables using HPLC-MS/MS.

MatrixFortification Level (µg/kg)Average Recovery (%)RSD (%)
Various Fruits & Veg.0.05 - 2577.6 - 92.9≤ 8.7
Various Fruits & Veg.2.0, 5.0, 20.078.5 - 112.1< 11.0
Data compiled from studies using an internal standard and matrix-matched calibration to ensure accuracy.[10][11]

Visualizations

Experimental_Workflow sample 1. Sample Homogenization extract 2. Extraction (Acetonitrile) sample->extract partition 3. Salting Out (MgSO4, NaCl) extract->partition centrifuge1 4. Centrifugation partition->centrifuge1 cleanup 5. d-SPE Cleanup (PSA / C18) centrifuge1->cleanup Supernatant centrifuge2 6. Centrifugation cleanup->centrifuge2 analysis 7. LC-MS/MS Analysis centrifuge2->analysis Supernatant data 8. Data Processing & Quantification analysis->data

Caption: Standard QuEChERS workflow for this compound residue analysis.

References

Validation & Comparative

Comparative Efficacy of Flumorph and Dimethomorph in Oomycete Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the fungicides Flumorph and Dimethomorph, focusing on their efficacy, mechanisms of action, and resistance profiles against key oomycete pathogens. The information is supported by experimental data to aid in research and development of novel disease management strategies.

Introduction

This compound and Dimethomorph are widely used fungicides for controlling diseases caused by oomycetes, a group of destructive plant pathogens responsible for diseases like late blight of potato and tomato (Phytophthora infestans) and downy mildew of grapevines (Plasmopara viticola). Both fungicides belong to the carboxylic acid amide (CAA) class, yet they exhibit distinct modes of action, leading to differences in their biological performance. This guide presents a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

While both fungicides interfere with cell wall development, their primary molecular targets differ, leading to distinct morphological and cellular effects on the pathogen.

Dimethomorph acts as a cellulose synthase inhibitor.[1][2] It specifically disrupts the formation of the oomycete cell wall by inhibiting the enzyme responsible for cellulose synthesis.[2] This leads to the lysis of fungal hyphae and sporangia, thereby halting disease progression.[1] Dimethomorph exhibits both protective and curative action.[1][2]

This compound , on the other hand, disrupts the organization of the microfilament (F-actin) cytoskeleton.[3][4] This disruption impairs cell polarity, which is crucial for hyphal tip growth and the proper deposition of cell wall materials.[3][5] While it doesn't directly inhibit the synthesis of cell wall components, it prevents their correct assembly, leading to characteristic hyphal swelling and a "beaded" morphology.[3]

Despite their different primary targets, there is evidence of cross-resistance between this compound and Dimethomorph, suggesting a potential overlap in their resistance mechanisms.[6][7]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and Dimethomorph against various oomycete pathogens, primarily focusing on the 50% effective concentration (EC50) values from mycelial growth inhibition assays. Lower EC50 values indicate higher fungicidal activity.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of this compound and Dimethomorph against Phytophthora species.

PathogenFungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Phytophthora melonisThis compound0.986 (±0.245)0.410–1.577[1][8]
Dimethomorph0.284 (±0.060)0.171–0.590[1][8]
Phytophthora infestansDimethomorph0.22Not specified[9]
Phytophthora capsiciDimethomorph0.24Not specified[10]

Table 2: Disease Control Efficacy of this compound and Dimethomorph in Field and Greenhouse Trials.

DiseasePathogenCropFungicide TreatmentDisease Control (%)Reference(s)
Late BlightPhytophthora infestansPotatoMancozeb followed by Mancozeb + Dimethomorph74.45
Late BlightPhytophthora infestansPotatoDimethomorph90[11]
Downy MildewPseudoperonospora cubensisCucumberDimethomorph<50 (field activity <1 week)[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate and compare the efficacy of fungicides like this compound and Dimethomorph.

Mycelial Growth Inhibition Assay

This in vitro assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a pathogen.

Objective: To determine the EC50 value of a fungicide against a specific oomycete pathogen.

Materials:

  • Pure culture of the target oomycete (e.g., Phytophthora infestans).

  • Appropriate culture medium (e.g., Rye B agar or V8 juice agar).[14][15]

  • Technical grade this compound and Dimethomorph.

  • Solvent (e.g., dimethyl sulfoxide - DMSO).

  • Sterile Petri dishes (9 cm diameter).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in DMSO.

  • Amended Media Preparation: Autoclave the culture medium and cool it to 45-50°C. Add the required volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the growing edge of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature for the pathogen (e.g., 20-25°C).

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium on the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.[16]

Leaf Disk Assay

This assay evaluates the protective and curative activity of a fungicide on host tissue.

Objective: To assess the ability of a fungicide to prevent or inhibit infection and sporulation on leaf tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., potato or grapevine).

  • Target oomycete inoculum (sporangial or zoospore suspension).

  • Fungicide formulations of this compound and Dimethomorph.

  • Spray bottle or atomizer.

  • Sterile Petri dishes lined with moist filter paper.

  • Growth chamber or incubator with controlled light and temperature.

Procedure:

  • Leaf Collection and Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Cut uniform leaf disks (e.g., 15 mm diameter) using a cork borer.

  • Fungicide Application (Protective Assay): Spray the leaf disks with the desired concentrations of the fungicides until runoff. Allow the disks to air dry.

  • Inoculation: Place the leaf disks, adaxial side up, on the moist filter paper in the Petri dishes. Place a drop of the inoculum suspension (e.g., 5 x 10^4 sporangia/mL) in the center of each disk.

  • Fungicide Application (Curative Assay): Inoculate the leaf disks first, incubate for a period (e.g., 24 hours) to allow infection to establish, and then apply the fungicide treatments.

  • Incubation: Incubate the Petri dishes in a growth chamber under conditions conducive to disease development (e.g., 18-22°C with a photoperiod).

  • Data Collection: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by estimating the percentage of the leaf disk area covered by lesions or sporulation.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the signaling pathways affected by this compound and Dimethomorph, as well as a typical experimental workflow for their comparative analysis.

Flumorph_Mechanism cluster_effects Downstream Effects This compound This compound Cell Oomycete Cell This compound->Cell Actin_Filaments F-Actin (Filaments) This compound->Actin_Filaments Disrupts Organization Actin_Monomers G-Actin (Monomers) Actin_Monomers->Actin_Filaments Actin_Filaments->Actin_Monomers Hippo_Pathway Hippo Signaling Pathway Actin_Filaments->Hippo_Pathway Regulates Cell_Polarity Cell Polarity (Tip Growth) Actin_Filaments->Cell_Polarity Maintains Vesicle_Transport Vesicle Transport (Cell Wall Precursors) Cell_Polarity->Vesicle_Transport Cell_Wall_Deposition Polarized Cell Wall Deposition Vesicle_Transport->Cell_Wall_Deposition Hyphal_Swelling Hyphal Swelling & Growth Arrest Dimethomorph_Mechanism cluster_membrane Cell Membrane Activity cluster_synthesis Biosynthesis Pathway cluster_outcome Cellular Outcome Dimethomorph Dimethomorph Cellulose_Synthase Cellulose Synthase (CesA) Dimethomorph->Cellulose_Synthase Inhibits Cell_Membrane Cell Membrane Cellulose_Synthesis Cellulose Synthesis Cellulose_Synthase->Cellulose_Synthesis Catalyzes UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase Substrate Cell_Wall_Integrity Cell Wall Integrity Cellulose_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis & Growth Arrest Experimental_Workflow start Start: Select Pathogen and Host Plant invitro In Vitro Assays start->invitro invivo In Vivo / In Planta Assays start->invivo mycelial Mycelial Growth Inhibition Assay invitro->mycelial spore Spore Germination Assay invitro->spore leafdisk Leaf Disk Assay invivo->leafdisk wholeplant Whole Plant Assay (Greenhouse/Field) invivo->wholeplant ec50 Determine EC50 Values mycelial->ec50 spore->ec50 disease_control Calculate Disease Control Percentage leafdisk->disease_control wholeplant->disease_control comparison Comparative Analysis of Efficacy ec50->comparison disease_control->comparison end End: Efficacy Profile comparison->end

References

Validating Flumorph's Target Through Resistant Mutant Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oomycete fungicide Flumorph with alternative compounds, supported by experimental data. We delve into the validation of this compound's molecular target using resistant mutant analysis, offering detailed experimental protocols and visual workflows to aid in research and development.

This compound: An Overview

This compound is a carboxylic acid amide (CAA) fungicide effective against a range of oomycete pathogens, including notorious species of Phytophthora. Its mode of action is believed to involve the disruption of the F-actin cytoskeleton, leading to impaired polar growth of the pathogen's hyphae.[1] Validating the precise molecular target of a fungicide is crucial for understanding its mechanism, managing resistance, and developing next-generation compounds. The analysis of resistant mutants is a powerful and well-established methodology for this purpose.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the in vitro efficacy (EC50 values) of this compound and other selected fungicides against various Phytophthora species. EC50 represents the concentration of the fungicide that inhibits 50% of the mycelial growth. Lower values indicate higher efficacy.

FungicideChemical ClassTarget OrganismMean EC50 (µg/mL)Reference(s)
This compound Carboxylic Acid Amide (CAA)Phytophthora sojae (wild-type)0.13 - 0.28[1]
Phytophthora capsici~0.1[2]
DimethomorphCarboxylic Acid Amide (CAA)Phytophthora capsici0.41 - 0.55[3]
Phytophthora cactorumVaries[4]
MandipropamidCarboxylic Acid Amide (CAA)Phytophthora infestans0.02 - 2.98[5]
Phytophthora nicotianae0.04[6]
MetalaxylPhenylamideRNA polymerase IPhytophthora cactorum (sensitive)0.033 - 1.993
FluopicolideBenzamideSpectrin-like proteinsPhytophthora nicotianae0.09
Phytophthora cactorumVaries[4]
CyazofamidCyanoimidazoleCytochrome bc1 (Qi site)Phytophthora capsici (sensitive)<500
AzoxystrobinQoICytochrome bc1 (Qo site)Phytophthora cactorumVaries

Experimental Protocols for Resistant Mutant Analysis

Generation of this compound-Resistant Mutants

Two primary methods are employed to generate fungicide-resistant mutants in the laboratory: adaptation on fungicide-amended media and UV mutagenesis.

a) Stepwise Adaptation on Fungicide-Amended Media [1]

This method involves gradually exposing the oomycete to increasing concentrations of this compound, selecting for isolates that can survive and grow.

  • Initial Culture: Grow wild-type isolates of the target Phytophthora species on a suitable nutrient agar medium (e.g., V8 juice agar) without any fungicide.

  • Initial Selection: Transfer mycelial plugs from the actively growing edge of the wild-type colony to fresh agar plates amended with a low concentration of this compound (e.g., the EC50 value).

  • Incubation: Incubate the plates at the optimal temperature for the specific Phytophthora species until growth is observed.

  • Sub-culturing and Increased Concentration: Transfer mycelial plugs from the colonies that grow on the this compound-amended media to new plates with a slightly higher concentration of the fungicide.

  • Repeat: Repeat the sub-culturing process, gradually increasing the this compound concentration in a stepwise manner. This allows for the selection of mutants with progressively higher levels of resistance.

  • Isolation of Stable Mutants: After several rounds of selection, single-spore isolates should be obtained from the resistant colonies to ensure genetic homogeneity. The stability of the resistance should be confirmed by growing the mutants on fungicide-free media for several generations and then re-testing their resistance level.

b) UV Mutagenesis [7][8]

UV irradiation is used to induce random mutations in the oomycete's genome, increasing the probability of generating resistant individuals.

  • Preparation of Zoospore Suspension: Grow the Phytophthora species in a liquid medium or on solid agar to induce sporangia formation. Harvest the sporangia and induce zoospore release by washing with cold, sterile distilled water. Adjust the zoospore concentration to approximately 1 x 10^5 to 1 x 10^6 zoospores/mL.

  • UV Irradiation: Place a sterile petri dish containing the zoospore suspension under a UV lamp (254 nm). The duration of exposure needs to be optimized to achieve a kill rate of 95-99%, which encourages mutation without eliminating the entire population.

  • Selection of Mutants: Spread the irradiated zoospore suspension onto agar plates amended with a discriminatory concentration of this compound (a concentration that completely inhibits the growth of the wild-type strain).

  • Incubation and Isolation: Incubate the plates in the dark at the optimal growth temperature. Any colonies that appear are potential resistant mutants. These should be isolated, purified by single-spore isolation, and their resistance levels confirmed.

Molecular Analysis of Resistant Mutants

Once stable resistant mutants are obtained, the genetic basis of the resistance can be investigated.

  • DNA Extraction: Extract genomic DNA from both the wild-type and resistant mutant isolates.

  • Candidate Gene Sequencing: Based on the known mode of action of CAA fungicides, the primary candidate gene for mutations is the cellulose synthase 3 gene (CesA3).[1][9][10] Design primers to amplify and sequence the entire coding region of the CesA3 gene from both wild-type and resistant strains.

  • Sequence Analysis: Compare the CesA3 gene sequences from the resistant mutants to the wild-type sequence to identify any point mutations that result in amino acid substitutions.

  • Confirmation of Causative Mutation: To confirm that an identified mutation in CesA3 is responsible for this compound resistance, techniques such as site-directed mutagenesis or genetic transformation can be employed to introduce the specific mutation into a sensitive wild-type strain and then assess its resistance phenotype.

Visualizing the Experimental and Mechanistic Pathways

To facilitate a clearer understanding of the processes involved in validating this compound's target, the following diagrams have been generated using the Graphviz DOT language.

G cluster_generation Mutant Generation cluster_selection Selection & Isolation cluster_analysis Analysis cluster_validation Target Validation Wild-type Isolate Wild-type Isolate UV Mutagenesis UV Mutagenesis Wild-type Isolate->UV Mutagenesis Induce Mutations Stepwise Adaptation Stepwise Adaptation Wild-type Isolate->Stepwise Adaptation Gradual Exposure Selection on this compound Media Selection on this compound Media UV Mutagenesis->Selection on this compound Media Stepwise Adaptation->Selection on this compound Media Isolate Resistant Colonies Isolate Resistant Colonies Selection on this compound Media->Isolate Resistant Colonies Confirm Resistance Phenotype Confirm Resistance Phenotype Isolate Resistant Colonies->Confirm Resistance Phenotype Molecular Analysis (CesA3 sequencing) Molecular Analysis (CesA3 sequencing) Confirm Resistance Phenotype->Molecular Analysis (CesA3 sequencing) Identify CesA3 Mutation Identify CesA3 Mutation Molecular Analysis (CesA3 sequencing)->Identify CesA3 Mutation Functional Validation (e.g., site-directed mutagenesis) Functional Validation (e.g., site-directed mutagenesis) Identify CesA3 Mutation->Functional Validation (e.g., site-directed mutagenesis) Target Validated Target Validated Functional Validation (e.g., site-directed mutagenesis)->Target Validated

Caption: Experimental workflow for validating this compound's target.

G cluster_sensitive This compound-Sensitive Oomycete cluster_resistant This compound-Resistant Oomycete This compound This compound CesA3_WT Cellulose Synthase 3 (CesA3) Wild-type This compound->CesA3_WT Binds to/Inhibits Polar_Growth Normal Polar Hyphal Growth This compound->Polar_Growth Inhibits Cellulose_Synthesis Cellulose Synthesis CesA3_WT->Cellulose_Synthesis Catalyzes Actin_Organization Proper F-actin Cytoskeleton Organization Cellulose_Synthesis->Actin_Organization Maintains Actin_Organization->Polar_Growth Enables Flumorph_res This compound CesA3_Mutant Cellulose Synthase 3 (CesA3) Mutated Flumorph_res->CesA3_Mutant Binding Reduced/Abolished Cellulose_Synthesis_res Cellulose Synthesis CesA3_Mutant->Cellulose_Synthesis_res Catalyzes Actin_Organization_res Proper F-actin Cytoskeleton Organization Cellulose_Synthesis_res->Actin_Organization_res Maintains Polar_Growth_res Normal Polar Hyphal Growth Actin_Organization_res->Polar_Growth_res Enables

Caption: Proposed signaling pathway of this compound action and resistance.

Conclusion

The validation of a fungicide's target through the analysis of resistant mutants is a cornerstone of modern agrochemical research. The evidence strongly suggests that this compound's efficacy is linked to its interaction with cellulose synthase 3 (CesA3), leading to a disruption of the F-actin cytoskeleton and subsequent inhibition of polar growth in oomycetes.[1][9] The development of resistance is associated with specific mutations in the CesA3 gene, which prevent or reduce the binding of this compound.[1][10] This knowledge is invaluable for predicting and managing the risk of resistance in the field and for guiding the rational design of new fungicides with improved efficacy and durability. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate the mode of action of this compound and other oomycete-targeting compounds.

References

Flumorph in the Management of Phytophthora nicotianae: A Comparative Guide to Oomycete Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flumorph and other key oomycete fungicides for the management of Phytophthora nicotianae, a devastating pathogen affecting a wide range of crops. The information presented is based on available experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound, a carboxylic acid amide (CAA) fungicide, demonstrates effective control of Phytophthora species by disrupting the polar growth of hyphae. Its mode of action involves the disorganization of the F-actin cytoskeleton, leading to abnormal cell wall deposition. While direct comparative data for this compound against a wide spectrum of fungicides for P. nicotianae is limited in single studies, analysis of its chemical class (CAAs) and related research provides valuable insights into its relative efficacy. This guide synthesizes available data on this compound and compares it with other major oomycete fungicide classes, including phenylamides, quinone outside inhibitors (QoIs), and others.

Mechanism of Action: this compound's Impact on Oomycete Cytoskeleton

This compound's primary mode of action is the disruption of the F-actin organization within the oomycete cell. This leads to a loss of polar deposition of cell wall materials, resulting in characteristic hyphal swelling and inhibition of tip growth. Unlike some fungicides that inhibit cell wall synthesis altogether, this compound interferes with the proper placement of newly synthesized materials. Cross-resistance has been observed between this compound and other CAA fungicides like dimethomorph, suggesting a similar target site.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

G Proposed Signaling Pathway Disruption by this compound cluster_normal Normal Hyphal Growth cluster_this compound This compound Action Polarized Growth Signals Polarized Growth Signals Actin Cytoskeleton Organization Actin Cytoskeleton Organization Polarized Growth Signals->Actin Cytoskeleton Organization Vesicle Transport Vesicle Transport Actin Cytoskeleton Organization->Vesicle Transport Disrupted Actin Cytoskeleton Disrupted F-Actin Organization Polarized Cell Wall Deposition Polarized Cell Wall Deposition Vesicle Transport->Polarized Cell Wall Deposition Normal Hyphal Tip Growth Normal Hyphal Tip Growth Polarized Cell Wall Deposition->Normal Hyphal Tip Growth This compound This compound This compound->Disrupted Actin Cytoskeleton Inhibits Aberrant Deposition Aberrant Cell Wall Material Deposition Disrupted Actin Cytoskeleton->Aberrant Deposition Growth Inhibition Hyphal Swelling and Growth Inhibition Aberrant Deposition->Growth Inhibition

Caption: Proposed mechanism of this compound action on oomycete hyphal growth.

Comparative Efficacy: In Vitro Data

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Various Fungicides against Phytophthora nicotianae

Fungicide ClassActive IngredientMycelial Growth Inhibition (EC50 in µg/mL)Sporangium Formation Inhibition (EC50 in µg/mL)Reference
Carboxylic Acid Amides (CAA) Dimethomorph0.3930.005
Phenylamides Metalaxyl<0.1 - 10Not widely reported
Mefenoxam0.05 - 1 (sensitive isolates)Not widely reported
Quinone outside Inhibitors (QoI) Azoxystrobin>100 (some isolates)Not widely reported
Dithiocarbamates MancozebNot typically reported alone; used in mixturesNot typically reported alone; used in mixtures
Others Ametoctradin (in mixture)Not reported alone0.005 (in mixture with Dimethomorph)
Fenamidone (in mixture)100% inhibition at 100 ppm (in mixture)Not reported
Pyraclostrobin (in mixture)100% inhibition at 1000 ppm (in mixture)Not reported

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Experimental Protocols: A Representative In Vitro Fungicide Efficacy Assay

The following is a generalized protocol for determining the in vitro efficacy of fungicides against P. nicotianae, based on common methodologies described in the literature.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of Phytophthora nicotianae by 50% (EC50).

Materials:

  • Pure culture of P. nicotianae

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test fungicide in a suitable solvent (e.g., sterile distilled water or acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 25°C

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the growing edge of an actively growing P. nicotianae culture. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at 25°C.

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis or other appropriate statistical methods to determine the EC50 value.

G Experimental Workflow for In Vitro Fungicide Efficacy Testing Start Start Prepare PDA Prepare and Autoclave Potato Dextrose Agar (PDA) Start->Prepare PDA Cool PDA Cool PDA to 45-50°C Prepare PDA->Cool PDA Amend PDA Amend PDA with Serial Dilutions of Fungicide Cool PDA->Amend PDA Pour Plates Pour Amended and Control PDA into Petri Dishes Amend PDA->Pour Plates Inoculate Inoculate Plates with P. nicotianae Mycelial Plugs Pour Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Growth Measure Radial Mycelial Growth Incubate->Measure Growth Calculate Inhibition Calculate Percent Growth Inhibition Measure Growth->Calculate Inhibition Determine EC50 Determine EC50 Value (Probit Analysis) Calculate Inhibition->Determine EC50 End End Determine EC50->End

Caption: Workflow for determining fungicide EC50 against P. nicotianae.

Resistance and Management Considerations

A key consideration in fungicide selection is the potential for resistance development. For CAA fungicides like this compound, resistance in Phytophthora species has been documented. Studies on P. nicotianae have shown cross-resistance between dimethomorph and other CAA fungicides, but not with fungicides from different chemical classes like metalaxyl. This highlights the importance of rotating fungicides with different modes of action to mitigate the development of resistance.

Conclusion

This compound, and other CAA fungicides, represent a valuable tool in the management of P. nicotianae due to their unique mode of action targeting the cytoskeleton. While quantitative data directly comparing this compound to a full suite of modern fungicides for P. nicotianae is an area for further research, the available information on its chemical class suggests strong efficacy, particularly in inhibiting sporangium formation. For sustainable disease management, an integrated approach that includes the rotation of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups is crucial to delay the onset of resistance. Further research focusing on direct comparative field trials would provide invaluable data for optimizing control strategies for this important plant pathogen.

Comparative Analysis of Cross-Resistance Patterns Between Flumorph and Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the cross-resistance patterns observed between Flumorph, a carboxylic acid amide (CAA) fungicide, and other fungicidal compounds used to control oomycete pathogens. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the resistance risks and mechanisms associated with this compound.

Cross-Resistance Profile of this compound

This compound exhibits a distinct pattern of cross-resistance, primarily with fungicides within its own chemical group, the carboxylic acid amides (CAAs).[1] Evidence strongly indicates that pathogens resistant to this compound are also likely to be resistant to other CAA fungicides, suggesting a shared mechanism of action and resistance.[1] Conversely, there is a lack of cross-resistance between this compound and fungicides from different chemical classes, such as quinone outside inhibitors (QoIs), phenylamides (PAs), and cymoxanil.[2]

Positive Cross-Resistance with Carboxylic Acid Amide (CAA) Fungicides

Experimental studies have demonstrated a significant positive cross-resistance between this compound and dimethomorph, another CAA fungicide.[1][2] Research on Pseudoperonospora cubensis, the causal agent of cucurbit downy mildew, revealed a high correlation coefficient (r = 0.95) between the EC50 values of this compound and dimethomorph.[2] This strong correlation suggests that a single resistance mechanism likely confers resistance to both compounds.[1] this compound and dimethomorph share similar chemical structures and have been observed to produce identical resistance patterns in pathogens.[3] All CAA fungicides, including this compound, dimethomorph, iprovalicarb, and mandipropamid, are classified under the same FRAC (Fungicide Resistance Action Committee) code, indicating a shared mode of action and a high risk of cross-resistance.[4][5]

Lack of Cross-Resistance with Other Fungicide Classes

In contrast to the findings with CAA fungicides, studies have shown no cross-resistance between this compound and fungicides from other chemical groups. Specifically, low correlation coefficients were found between the efficacy of this compound and the following fungicides:

  • Azoxystrobin (QoI): A quinone outside inhibitor.[2]

  • Cymoxanil: A fungicide with a multi-site mode of action.[2]

  • Metalaxyl (Phenylamide): A phenylamide fungicide that inhibits ribosomal RNA synthesis.[2][4]

This lack of cross-resistance indicates that the mechanism of resistance to this compound is distinct from the resistance mechanisms that affect these other fungicide classes. Therefore, fungicides like azoxystrobin, cymoxanil, and metalaxyl can be effective rotation partners in a resistance management strategy for pathogens that have developed resistance to this compound.

Quantitative Data on Fungicide Sensitivity

The following table summarizes the sensitivity of various oomycete pathogens to this compound and other fungicides, expressed as the mean effective concentration required to inhibit 50% of growth (EC50) and the calculated Resistance Factor (RF) for resistant mutants.

PathogenFungicideIsolate TypeMean EC50 (μg/mL)Resistance Factor (RF)Reference
Pseudoperonospora cubensisThis compoundWild-Type--[1]
UV-Mutant (Resistant)-< 100[1]
DimethomorphWild-Type--[1]
UV-Mutant (Resistant)-< 100[1]
AzoxystrobinWild-Type--[1]
UV-Mutant (Resistant)-733[1]
Phytophthora melonisThis compoundSensitive (TJ-58)--[3]
Resistant (FR-58)> 20-[3]
Phytophthora melonisThis compoundWild-Type (80 isolates)0.986 ± 0.245-[5]
DimethomorphWild-Type (80 isolates)0.284 ± 0.060-[5]
IprovalicarbWild-Type (80 isolates)0.327 ± 0.068-[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide resistance. The following are summaries of standard protocols used in the cited research.

Protocol 1: Fungicide Sensitivity Testing using Amended Agar Medium

This method is considered the "gold standard" for evaluating the in vitro efficacy of fungicides against mycelial growth of oomycetes.[6][7]

  • Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) or V8 juice agar.[8] Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Fungicide Amendment: Prepare stock solutions of the test fungicides in an appropriate solvent (e.g., acetone). Add the required volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations. A control plate with only the solvent is also prepared.

  • Plate Pouring: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing oomycete culture, cut mycelial plugs (typically 5 mm in diameter). Place one plug, mycelium-side down, in the center of each prepared plate.[6]

  • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for several days, until the mycelial growth in the control plate has reached a significant diameter.

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol 2: Generation of Resistant Mutants via UV Mutagenesis

This protocol is used to induce mutations and select for fungicide-resistant strains in the laboratory, helping to assess the risk of resistance development.[1]

  • Spore Suspension Preparation: Prepare a sporangial or zoospore suspension from a sensitive (wild-type) isolate of the target oomycete. Adjust the concentration to a suitable density (e.g., 1 x 10^5 spores/mL).

  • UV Irradiation: Place a thin layer of the spore suspension in a sterile Petri dish and expose it to a UV lamp (e.g., 254 nm) for varying durations to achieve different levels of mortality (typically aiming for 90-99% kill rates).

  • Selection: Spread the irradiated spores onto agar medium amended with a discriminatory concentration of the fungicide (a concentration that is lethal to the wild-type parent).

  • Isolation and Purification: Incubate the plates until colonies appear. Any colonies that grow on the selective medium are considered potential resistant mutants. These colonies are then sub-cultured onto fresh fungicide-amended and fungicide-free media to confirm their resistance and stability.

  • Characterization: The confirmed resistant mutants are then subjected to further analysis, including determining their EC50 values (Protocol 1), to quantify the level of resistance (Resistance Factor) and assess their fitness parameters (e.g., growth rate, sporulation, and pathogenicity) compared to the wild-type isolate.[1]

Visualizations

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_pathogen Pathogen Preparation cluster_sensitivity Sensitivity Testing cluster_analysis Data Analysis Isolate Isolate Pathogen (e.g., P. cubensis) Culture Culture on Fungicide-Free Medium Isolate->Culture Inoculate Inoculate Media with Pathogen Culture->Inoculate AmendedMedia Prepare Fungicide- Amended Media (this compound, Fungicide X) AmendedMedia->Inoculate Incubate Incubate and Measure Growth Inoculate->Incubate EC50_Calc Calculate EC50 Values Incubate->EC50_Calc Correlation Correlate EC50 Values (this compound vs. Fungicide X) EC50_Calc->Correlation Conclusion Determine Cross-Resistance (Positive or None) Correlation->Conclusion

Caption: Workflow for assessing fungicide cross-resistance.

Proposed Mechanism of this compound Action and Resistance

This compound is believed to disrupt the organization of the actin cytoskeleton in oomycetes.[3][9][10] This disruption impairs polarized hyphal growth and the deposition of cell wall materials, ultimately leading to cell death.[3][9][10] Resistance may arise from modifications at the fungicide's target site.

Flumorph_Mechanism This compound This compound Target Molecular Target (e.g., Protein involved in actin organization) This compound->Target Binds to Actin F-Actin Cytoskeleton Target->Actin Disrupts Organization Resistance Target Site Mutation (Resistance Mechanism) Target->Resistance Altered by Growth Polarized Hyphal Growth & Cell Wall Deposition Actin->Growth Required for Inhibition Growth Inhibition & Cell Death Growth->Inhibition Disruption leads to Resistance->this compound Prevents Binding

Caption: Conceptual pathway of this compound's mode of action.

References

Investigating Off-Target Effects of Flumorph in Plant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flumorph is a carboxylic acid amide (CAA) fungicide highly effective against oomycete pathogens such as Phytophthora and Plasmopara species. Its primary mode of action involves the disruption of the pathogen's cell wall synthesis and polar growth. While its efficacy against oomycetes is well-documented, the potential for off-target effects in host plants remains an area of active investigation. This guide provides a comparative analysis of this compound, its structural and functional analogs, and other compounds known to affect the plant cytoskeleton, supported by experimental data and detailed protocols to facilitate further research.

Comparative Analysis of Fungicide Effects

The primary concern for off-target effects of this compound in plants stems from its known mechanism of action in oomycetes: the disruption of the actin cytoskeleton, which is a fundamental component of both oomycete and plant cells. While direct quantitative data on this compound's phytotoxicity in model plants like Arabidopsis thaliana is limited in publicly available literature, we can draw comparisons with other CAA fungicides and compounds that target the cytoskeleton.

Table 1: Comparison of Fungicide Characteristics and Known Phytotoxicity

FeatureThis compoundDimethomorphIprovalicarbLatrunculin B
Fungicide Class Carboxylic Acid Amide (CAA)[1]Carboxylic Acid Amide (CAA)[1]Carboxylic Acid Amide (CAA)[1]Macrolide Toxin (Actin Inhibitor)
Primary Target Oomycete cell wall synthesis / cytoskeleton[2]Oomycete cell wall synthesis[2][3]Oomycete cellulose synthesis[4]Actin Polymerization[5]
Known Phytotoxicity Data not readily available- Highly phytotoxic to tomato seedlings at ≥ 2.5 g/L[6]- Slightly phytotoxic to Eucalyptus sieberi at 1.2 mg/mL[6]A screening study on non-target plants has been conducted, but specific data is limited in available literature.[7]- Inhibits root growth in Arabidopsis thaliana[8]- Reduces amyloplast mobility in hypocotyls[9]
Cross-Resistance Yes, with other CAA fungicides[10]Yes, with other CAA fungicides[10]Yes, with other CAA fungicides[10]Not applicable

Potential Off-Target Signaling Pathway in Plants

Given this compound's mode of action in oomycetes, a primary hypothesis for its off-target effects in plants is the disruption of the actin cytoskeleton. The plant actin cytoskeleton is a central hub for numerous cellular processes, including cell expansion, morphogenesis, and signaling in response to both abiotic and biotic stresses. Disruption of this network could lead to a cascade of downstream effects impacting plant health and development.

G Hypothesized Off-Target Signaling Pathway of this compound in Plants This compound This compound (or other CAA fungicides) Actin Plant Actin Cytoskeleton (Disruption of Dynamics) This compound->Actin Potential Inhibition ROP ROP GTPase Signaling Actin->ROP Ca2 Ca2+ Signaling Actin->Ca2 Vesicle Vesicular Trafficking Actin->Vesicle GeneExp Stress Gene Expression (e.g., SA pathway genes) Actin->GeneExp Modulates transcription Defense Altered Plant Defense (PTI/ETI) Actin->Defense Structural role in immunity ROP->Actin Ca2->Actin CellWall Cell Wall Integrity Vesicle->CellWall Delivery of wall components Growth Inhibited Cell Growth & Morphogenesis Vesicle->Growth CellWall->Growth GeneExp->Defense Growth->Defense

Caption: Hypothesized pathway of this compound's off-target effects in plants.

Experimental Protocols

To facilitate the investigation of this compound's off-target effects, the following detailed experimental protocols are provided.

Protocol 1: Quantitative Assessment of Fungicide Phytotoxicity in Arabidopsis thaliana

This protocol is designed to quantify the impact of fungicides on plant growth using Arabidopsis thaliana as a model system.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.
  • Sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.
  • Sow seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.
  • Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination.
  • Grow seedlings vertically in a growth chamber under a 16-hour light / 8-hour dark photoperiod at 22°C.

2. Fungicide Treatment:

  • Prepare stock solutions of this compound, Dimethomorph, and Iprovalicarb in dimethyl sulfoxide (DMSO).
  • Incorporate a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of each fungicide into the MS agar medium. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
  • Include a DMSO-only control plate.

3. Data Collection and Analysis:

  • After 7-10 days of growth, photograph the plates.
  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
  • Carefully remove seedlings from the agar, blot dry, and measure fresh weight.
  • Calculate the half-maximal effective concentration (EC50) for root growth inhibition by fitting the data to a dose-response curve using appropriate statistical software.
  • Observe and document any visible signs of phytotoxicity, such as chlorosis, necrosis, or morphological abnormalities.

// Nodes start [label="Seed Sterilization\n& Stratification"]; sow [label="Sow on MS Plates\nwith Fungicide Gradient"]; grow [label="Vertical Growth\n(7-10 days)"]; image [label="Image Acquisition"]; measure [label="Measure Root Length\n& Fresh Weight"]; analyze [label="Calculate EC50 &\nDocument Phenotype"]; end [label="Comparative Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sow; sow -> grow; grow -> image; image -> measure; measure -> analyze; analyze -> end; }

Caption: Experimental workflow for assessing fungicide phytotoxicity.

Protocol 2: Visualization of Actin Cytoskeleton in Arabidopsis thaliana Roots

This protocol allows for the direct observation of the effects of fungicides on the actin cytoskeleton.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana seedlings on standard MS agar plates for 5-7 days as described in Protocol 1.
  • Prepare a liquid MS medium containing the desired concentration of this compound (or other test compounds). A known actin-disrupting agent like Latrunculin B (e.g., 1 µM) should be used as a positive control.[5]
  • Gently transfer seedlings into the liquid medium and incubate for a defined period (e.g., 1-4 hours).

2. Fixation and Permeabilization:

  • Fix the seedlings in a solution of 4% paraformaldehyde in a stabilizing buffer (MTSB) for 1 hour at room temperature.
  • Rinse the seedlings three times with MTSB.
  • Permeabilize the cells by incubating in 1% Triton X-100 in MTSB for 1 hour.
  • Rinse again three times with MTSB.

3. Phalloidin Staining:

  • Prepare a staining solution of fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) diluted in MTSB with 1% BSA.
  • Incubate the seedlings in the phalloidin solution for 1-2 hours in the dark.
  • Rinse the seedlings several times with MTSB to remove unbound phalloidin.

4. Microscopy and Image Analysis:

  • Mount the stained roots on a microscope slide with an anti-fade mounting medium.
  • Observe the actin cytoskeleton using a confocal laser scanning microscope.
  • Capture Z-stack images of the root elongation zone.
  • Analyze images for changes in actin filament organization, such as bundling, fragmentation, or depolymerization, compared to the untreated control.

// Nodes start [label="Grow Seedlings\n(5-7 days)"]; treat [label="Liquid Culture Treatment\n(this compound, Controls)"]; fix [label="Fixation\n(Paraformaldehyde)"]; perm [label="Permeabilization\n(Triton X-100)"]; stain [label="Stain with Fluorescent\nPhalloidin"]; image [label="Confocal Microscopy"]; analyze [label="Analyze Actin\nOrganization"]; end [label="Qualitative/Quantitative\nCytoskeletal Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> fix; fix -> perm; perm -> stain; stain -> image; image -> analyze; analyze -> end; }

Caption: Workflow for visualizing fungicide effects on the plant actin cytoskeleton.

Conclusion

While this compound is a valuable tool for managing oomycete diseases, its structural and mechanistic similarity to other CAA fungicides warrants a thorough investigation of its potential off-target effects on host plants. The lack of direct phytotoxicity data for this compound highlights a critical knowledge gap. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the impact of this compound and its alternatives on plant growth and cellular architecture. Such studies are essential for a comprehensive risk assessment and to ensure the sustainable and safe use of these important agricultural compounds.

References

Navigating Fungicide Response: A Proteomic Comparison of Flumorph and Alternatives in Phytophthora capsici

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the proteomic shifts in the destructive oomycete pathogen Phytophthora capsici in response to the fungicide Flumorph reveals a complex adaptive strategy, providing valuable insights for researchers and professionals in drug development. This guide offers a comparative look at the proteomic data generated from studies on this compound and other fungicides, detailing the experimental approaches and highlighting key molecular responses.

Phytophthora capsici is a formidable plant pathogen, responsible for significant economic losses in a wide range of agricultural crops worldwide.[1][2] The carboxylic acid amide fungicide this compound has demonstrated considerable efficacy against oomycete pathogens.[1] However, the potential for resistance development, particularly through sexual reproduction and genetic recombination, remains a significant concern.[1] Understanding the molecular mechanisms of action and the pathogen's adaptive responses is crucial for the sustainable use of this compound and the development of novel control strategies.

This guide summarizes key findings from a pivotal study that employed isobaric tags for relative and absolute quantitation (iTRAQ) to dissect the proteome of a wild-type P. capsici isolate (PCAS1) and a this compound-resistant sexual progeny (S2-838).[1] For comparative purposes, data from a similar proteomic study on the novel fungicide SYP-14288 is also presented.[2]

Quantitative Proteomic Response to Fungicide Treatment

The application of this compound to a susceptible wild-type strain of P. capsici induces significant changes in its proteome. In contrast, a resistant strain shows a much-dampened response, indicating the molecular adaptations that confer resistance. A study identified 181 proteins that were differentially abundant in the wild-type strain upon this compound treatment, but not in the resistant strain, suggesting their association with the fungicide's mode of action and the pathogen's adaptive response.[1] These proteins are primarily involved in metabolic and cellular processes.[1]

For comparison, the novel fungicide SYP-14288 was found to alter the expression of 599 proteins in P. capsici, with the majority being associated with carbohydrate and energy metabolism.[2]

Table 1: Comparative Overview of Proteomic Response to this compound in Wild-Type (P. capsici PCAS1) and Resistant (S2-838) Isolates [1]

IsolateTotal Proteins IdentifiedDifferentially Abundant ProteinsUp-regulated ProteinsDown-regulated Proteins
PCAS1 (Wild-Type) 239618980109
S2-838 (Resistant) 239626215

Table 2: Functional Categorization of Proteins Associated with Adaptive Response to this compound in Wild-Type P. capsici [1]

Functional CategoryNumber of ProteinsKey Processes Implicated
Metabolic Process 83Carbohydrate metabolism, energy generation, amino acid biosynthesis
Cellular Process 54Transmembrane transport, response to stimulus

Table 3: Comparison of Proteomic Responses of P. capsici to this compound and SYP-14288

FungicideTotal Proteins IdentifiedDifferentially Abundant ProteinsPrimary Affected PathwaysReference
This compound 2396181 (adaptive response)Carbohydrate metabolism, energy generation, amino acid biosynthesis, transmembrane transport[1]
SYP-14288 1443599Carbohydrate metabolism, energy metabolism (oxidoreductase activity, ATP production)[2]

Key Signaling Pathways and Cellular Responses

The proteomic data suggests that P. capsici's adaptive response to this compound is a multifaceted process. The pathogen appears to compensate for the cell wall stress induced by the fungicide by altering its carbohydrate and energy metabolism.[1] There is also a notable decrease in amino acid biosynthesis and an increase in proteins related to stimulus response and transmembrane transport.[1]

G cluster_this compound This compound Stress cluster_response P. capsici Adaptive Response This compound This compound CW_Stress Cell Wall Stress This compound->CW_Stress induces AA_Bio Amino Acid Biosynthesis (Decreased) This compound->AA_Bio Transport Transmembrane Transport (Elevated) This compound->Transport Stim_Resp Response to Stimulus (Elevated) This compound->Stim_Resp Carb_Met Carbohydrate Metabolism (Compensation) CW_Stress->Carb_Met Energy_Gen Energy Generation (Shift) CW_Stress->Energy_Gen

Caption: Adaptive response of P. capsici to this compound.

Experimental Protocols

The following is a representative methodology for the iTRAQ-based quantitative proteomic analysis of P. capsici in response to fungicide treatment, based on the referenced studies.[1][2]

1. Fungal Culture and Treatment:

  • The wild-type (P. capsici PCAS1) and this compound-resistant (S2-838) isolates are cultured in a suitable liquid medium.

  • For the treatment groups, this compound is added to the cultures at concentrations of 1.5 µg/ml for the wild-type and 100 µg/ml for the resistant isolate.[1] Control groups are cultured without the fungicide.

  • Mycelia are harvested, washed, and stored at -80°C.

2. Protein Extraction and Digestion:

  • Total proteins are extracted from the mycelia using a suitable buffer.

  • Protein concentration is determined using a Bradford assay.

  • Proteins are digested with trypsin overnight at 37°C.

3. iTRAQ Labeling and Fractionation:

  • The digested peptides are labeled with iTRAQ reagents according to the manufacturer's protocol.

  • The labeled peptides are combined and fractionated using high-pH reverse-phase chromatography.

4. LC-MS/MS Analysis:

  • The fractionated peptides are analyzed using a Q Exactive mass spectrometer coupled with an Easy-nLC 1000 system.

  • Data is acquired in a data-dependent acquisition mode.

5. Data Analysis:

  • The raw mass spectrometry data is processed using a proteomics data analysis software (e.g., Mascot, Proteome Discoverer) against a P. capsici protein database.

  • Protein identification and quantification are performed, and differentially abundant proteins are identified based on a fold-change threshold and statistical significance.

  • Bioinformatic analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, is conducted to functionally annotate the differentially expressed proteins.

G cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis Culture P. capsici Culture (Control & Treated) Harvest Mycelia Harvest Culture->Harvest Extraction Protein Extraction Harvest->Extraction Digestion Trypsin Digestion Extraction->Digestion iTRAQ iTRAQ Labeling Digestion->iTRAQ Fractionation Peptide Fractionation iTRAQ->Fractionation LCMS LC-MS/MS Fractionation->LCMS Data_Analysis Data Analysis & Bioinformatics LCMS->Data_Analysis

Caption: iTRAQ-based quantitative proteomic workflow.

Alternative Fungicides for P. capsici Control

While this compound is an effective fungicide, an integrated pest management strategy often requires the rotation of fungicides with different modes of action to mitigate the development of resistance. Several other fungicides are used to control P. capsici, including:

  • Pyrimorph: A carboxylic acid amide (CAA) fungicide, similar to this compound, that inhibits cell wall biosynthesis.[3]

  • SYP-14288: A novel fungicide that appears to act as an oxidative phosphorylation uncoupler, similar to Fluazinam.[2]

  • Dimethomorph: Also a CAA fungicide.

  • Mefenoxam (Metalaxyl): A phenylamide fungicide that inhibits ribosomal RNA synthesis.

  • Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration.

  • Fluazinam: A pyridinamine fungicide.

  • Fosetyl-Al: A phosphonate fungicide with systemic activity.

Proteomic and other 'omic' approaches are invaluable tools for elucidating the mechanisms of action of these fungicides and for understanding the complex ways in which pathogens like P. capsici adapt to chemical pressures. The data presented here for this compound provides a foundational understanding that can guide future research in developing more robust and sustainable disease management strategies.

References

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